molecular formula C30H50O5 B12372229 Marsglobiferin

Marsglobiferin

Cat. No.: B12372229
M. Wt: 490.7 g/mol
InChI Key: AYDKOFQQBHRXEW-SQNAMZIKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Marsglobiferin is a useful research compound. Its molecular formula is C30H50O5 and its molecular weight is 490.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol

InChI

InChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22(33)30(18,16-31)24(35)23(25)34/h8,18-24,31-35H,9-16H2,1-7H3/t18-,19-,20+,21-,22-,23-,24-,27-,28+,29+,30-/m0/s1

InChI Key

AYDKOFQQBHRXEW-SQNAMZIKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

Foreword: On the Non-existence of "Marsglobiferin"

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and public announcements from planetary science and astrobiology research bodies has found no evidence of a molecule named "Marsglobiferin." It is concluded that "this compound" is a notional compound and has not been discovered on Mars or any other celestial body.

Technical Guide to the Discovery and Analysis of Long-Chain Alkanes in the Gale Crater, Mars

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the discovery of significant organic molecules, specifically long-chain alkanes, in Martian sediments. These findings represent a landmark in our understanding of the preservation of complex organic material on Mars and have implications for astrobiological investigations and the search for potential biosignatures. The primary analysis was conducted by the Sample Analysis at Mars (SAM) instrument suite aboard the Curiosity rover. The molecules are believed to be fragments of larger parent molecules, such as fatty acids, which were preserved in a 3.7-billion-year-old mudstone.[1][2][3] This guide details the discovered compounds, the analytical methodology employed, and the logical workflow of the investigation.

Quantitative Data Summary

The largest organic compounds detected and identified were linear alkanes, discovered within the "Cumberland" rock sample drilled in the Yellowknife Bay region of Gale Crater.[1][2][4] The primary molecules identified are summarized below.

Property Decane Undecane Dodecane
Chemical Formula C₁₀H₂₂C₁₁H₂₄C₁₂H₂₆
Carbon Atoms 101112
Molar Mass ( g/mol ) 142.28156.31170.33
Inferred Parent Molecule Fatty Acids (e.g., Dodecanoic Acid)Fatty Acids (e.g., Tridecanoic Acid)Fatty Acids (e.g., Tetradecanoic Acid)
Significance Among the largest, most complex organic molecules confirmed on Mars, suggesting advanced prebiotic chemistry may have occurred.[4][5][6]

Note: The abundance of undecane (derived from an even-numbered fatty acid) was noted to be slightly higher, a trend that, while not statistically definitive with only three molecules, is considered intriguing as most fatty acids in Earth's organisms have an even number of carbon atoms.[3]

Experimental Protocols

The detection of these organic molecules was the result of a sophisticated analytical protocol executed by the Sample Analysis at Mars (SAM) instrument. The methodology is a form of pyrolysis-gas chromatography-mass spectrometry (py-GC-MS).

2.1 Sample Acquisition and Preparation

  • Drilling: The Curiosity rover utilized its drill to acquire a powdered sample from the interior of the "Cumberland" mudstone rock target in May 2013.[4][5]

  • Sample Delivery: The powdered sample was delivered to the SAM instrument suite.

  • Portioning: A precise portion of the sample (tens of milligrams) was transferred into a quartz sample cup for analysis.

2.2 Evolved Gas Analysis and Pyrolysis

  • Oven Insertion: The sample cup was inserted into one of SAM's pyrolysis ovens.

  • Thermal Extraction: The sample was heated to high temperatures (exceeding 500°C) in an inert helium atmosphere.[7] This process, known as pyrolysis, vaporizes volatile compounds and breaks down (cracks) larger, non-volatile organic molecules into smaller, more volatile fragments.

  • Evolved Gas Transfer: The gases released from the sample (the "evolved gas") were transferred via a carrier stream of helium to the analytical instruments.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatography (GC): The evolved gas mixture was passed through a gas chromatograph. The GC column separates the different molecular compounds in the gas based on their chemical properties and interaction with the column material. Lighter, more volatile compounds generally travel through the column faster than heavier, less volatile ones.

  • Mass Spectrometry (MS): As individual compounds exit the GC column, they enter the Quadrupole Mass Spectrometer. The MS bombards the molecules with electrons, fragmenting them into charged ions. It then separates these ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

  • Compound Identification: By comparing the retention time from the GC and the mass spectrum from the MS with known library data, scientists can definitively identify the chemical structure of the compounds, such as decane, undecane, and dodecane.[2][4]

Visualizations

G start 1. Sample Acquisition drill Drill 'Cumberland' Rock Sample start->drill sam 2. Sample Delivery to SAM drill->sam pyrolysis 3. Pyrolysis sam->pyrolysis heat Heat Sample >500°C in Helium Atmosphere pyrolysis->heat gcms 4. GC-MS Analysis heat->gcms Evolved Gas gc Gas Chromatography (Separation) gcms->gc ms Mass Spectrometry (Identification) gc->ms Separated Compounds end 5. Data Transmission & Interpretation ms->end

Caption: Workflow for the discovery of organic molecules on Mars by the Curiosity rover.

G cluster_frags parent Hypothesized Parent Molecules (e.g., Fatty Acids) Preserved in 3.7 BYO Mudstone process Pyrolysis (Thermal Cracking) in SAM Instrument parent->process Analyzed via fragments Detected Alkane Fragments process->fragments Results in decane Decane (C10) undecane Undecane (C11) dodecane Dodecane (C12)

Caption: Inferred origin of detected alkanes from larger parent molecules.

References

Elucidation of the Molecular Structure of Marsglobiferin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and analytical data employed in the structural elucidation of the novel hypothetical molecule, Marsglobiferin. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and visualize the logical workflows and potential biological pathways associated with this compound.

Isolation and Physicochemical Characterization

This compound was hypothetically isolated from a sample of Martian regolith breccia. Preliminary characterization suggests it is a novel sesquiterpenoid lactone.

Experimental Protocol: Isolation and Purification A standardized protocol for the isolation of natural products was followed.[1] The regolith sample was subjected to solvent extraction, followed by a series of chromatographic separations to yield pure this compound.

  • Extraction: The dried and powdered sample was extracted with methanol (MeOH) at room temperature. The resulting crude extract was concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc). The bioactive fraction, as determined by preliminary screening, was found in the CH₂Cl₂ partition.

  • Column Chromatography: The CH₂Cl₂ fraction was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.

  • HPLC Purification: Fractions containing the compound of interest were pooled and further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient to yield pure this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₈O₃
Molecular Weight246.1256 g/mol
AppearanceWhite amorphous powder
Melting Point182-185 °C
UV λmax (MeOH)210 nm
IR (KBr) νmax3450, 2925, 1770, 1660, 1450 cm⁻¹

Spectroscopic Structure Elucidation

The molecular structure of this compound was determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2][3]

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol: HRESIMS High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Q-TOF mass spectrometer. The purified compound was dissolved in methanol and infused into the ESI source in positive ion mode.

Table 2: HRESIMS Data for this compound

IonCalculated m/zMeasured m/z
[M+H]⁺247.1334247.1332
[M+Na]⁺269.1154269.1150

The HRESIMS data confirmed the molecular formula as C₁₅H₁₈O₃. A proposed fragmentation pathway is illustrated below.

fragmentation_pathway C15H18O3 [M]+ (m/z 246) C15H18O3 [M]+ (m/z 246) C14H15O2 [M-CH3O]+ (m/z 215) C14H15O2 [M-CH3O]+ (m/z 215) C15H18O3 [M]+ (m/z 246)->C14H15O2 [M-CH3O]+ (m/z 215) -CH3O C13H15O [M-C2H3O2]+ (m/z 187) C13H15O [M-C2H3O2]+ (m/z 187) C14H15O2 [M-CH3O]+ (m/z 215)->C13H15O [M-C2H3O2]+ (m/z 187) -CO C10H11 [M-C5H7O3]+ (m/z 131) C10H11 [M-C5H7O3]+ (m/z 131) C13H15O [M-C2H3O2]+ (m/z 187)->C10H11 [M-C5H7O3]+ (m/z 131) -C3H4O

Caption: Proposed HRESIMS fragmentation pathway for this compound.

NMR Spectroscopy

Experimental Protocol: NMR Spectroscopy NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in ppm relative to the residual solvent peak, and coupling constants (J) are in Hertz. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted.

Table 3: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃

PositionδCδH (multiplicity, J in Hz)
138.51.75 (m)
227.21.90 (m), 1.65 (m)
335.82.10 (m)
4140.1
5125.55.40 (d, 1.5)
682.34.80 (t, 8.5)
750.12.50 (m)
822.51.85 (m), 1.60 (m)
945.32.20 (m)
1035.1
11178.2
12120.56.20 (d, 3.0), 5.60 (d, 3.0)
13142.0
1415.81.10 (s)
1521.21.80 (s)

The following diagram illustrates the workflow for elucidating the structure from the NMR data.

nmr_workflow cluster_data Spectroscopic Data cluster_analysis Data Analysis cluster_elucidation Structure Elucidation 1D_NMR 1H & 13C NMR Proton_Systems Identify Spin Systems (COSY) 1D_NMR->Proton_Systems CH_Correlations Direct C-H Correlations (HSQC) 1D_NMR->CH_Correlations 2D_NMR COSY, HSQC, HMBC 2D_NMR->Proton_Systems 2D_NMR->CH_Correlations Long_Range Long-Range C-H Correlations (HMBC) 2D_NMR->Long_Range Fragment_Assembly Assemble Molecular Fragments Proton_Systems->Fragment_Assembly CH_Correlations->Fragment_Assembly Long_Range->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Proposed Biological Activity and Signaling Pathway

Based on structural similarities to other sesquiterpenoid lactones known for their biological activities, this compound was hypothesized to possess anti-cancer properties.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity The cytotoxic activity of this compound was evaluated against a human cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: HeLa cells were seeded in a 96-well plate and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 48 hours.

  • MTT Addition: MTT solution was added to each well, and the plate was incubated for 4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals were dissolved in DMSO.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated.

A potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

nfkb_pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Proteasomal_Degradation IkB->Proteasomal_Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

This guide provides a comprehensive, albeit hypothetical, overview of the process of elucidating the structure of a novel natural product, this compound. The presented methodologies and data analysis workflows are representative of current practices in the field of natural product chemistry and drug discovery.

References

A Technical Guide to Organic Molecules in Martian Soil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive review of scientific literature and public databases, it has been determined that the compound "Marsglobiferin" is fictional. No records of a molecule with this name exist in the context of Martian soil analysis or any other scientific domain.

This guide will instead focus on the factual scientific discoveries of organic molecules in Martian soil, providing an in-depth technical overview for researchers, scientists, and drug development professionals. The content is based on data from NASA's Mars Science Laboratory mission, particularly the Sample Analysis at Mars (SAM) instrument on the Curiosity rover.

Introduction: The Search for Organic Molecules on Mars

The detection of organic molecules on Mars is a pivotal area of planetary science, as these molecules are the fundamental building blocks of life as we know it. While their presence is not conclusive proof of past or present life, it provides crucial clues about the planet's past habitability and geochemical processes. Organic molecules can be formed through both biological (biotic) and non-biological (abiotic) processes.[1] The Martian surface is a harsh environment, exposed to intense radiation and oxidizing chemicals that can degrade organic matter.[1] Therefore, the discovery of preserved ancient organic molecules is a significant finding, suggesting that the Martian rock record could hold clues to its history.[1]

Detected Organic Compounds in Martian Soil

NASA's Curiosity rover has successfully identified a variety of organic molecules in sedimentary rocks in Gale crater, which are estimated to be approximately three billion years old.[1] These discoveries have been made by analyzing drilled samples of mudstone, a type of rock formed from silt that accumulated at the bottom of an ancient lake.[1]

Data Summary of Key Organic Molecules

The following table summarizes the key organic compounds detected in the "Cumberland" rock sample taken from the Yellowknife Bay region of Gale crater.[2][3][4]

Compound ClassSpecific Molecules DetectedConcentration RangePotential Precursors / OriginSource Citation
Alkanes (Long-Chain) Decane (C10), Undecane (C11), Dodecane (C12)Small amounts detected upon heatingFragments of larger fatty acids[2][3][4][5][6]
Aromatic Hydrocarbons Thiophenes, Benzene, Toluene~10 parts per million or more (total organic carbon)Abiotic or biotic sources[1]
Short-Chain Alkanes Propane or Butene~10 parts per million or more (total organic carbon)Abiotic or biotic sources[1]
Chlorinated Hydrocarbons Chlorinated Methane CompoundsTentatively identifiedReactions between Martian chlorine (from perchlorates) and carbon sources during analysis[7]

Experimental Protocols: Sample Analysis at Mars (SAM)

The primary instrument responsible for the detection of organic molecules is the Sample Analysis at Mars (SAM) instrument suite aboard the Curiosity rover.

Sample Collection and Preparation
  • Drilling: The rover drills into Martian rock to a depth of up to 5 centimeters to collect powdered samples.[1] This is crucial for accessing material that has been shielded from the harshest surface radiation.

  • Delivery: The powdered sample is delivered by the rover's robotic arm to one of SAM's 74 sample cups.

Evolved Gas Analysis - Gas Chromatograph Mass Spectrometry (EGA-GCMS)
  • Pyrolysis: The sample is heated in an oven to temperatures exceeding 500°C (932°F).[8] This process, known as pyrolysis, breaks down the complex organic molecules within the sample and releases them as volatile gases.

  • Gas Chromatography (GC): The evolved gases are then passed through a gas chromatograph. The GC column separates the different compounds in the gas mixture based on their chemical properties and how they interact with the column material.

  • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the Quadrupole Mass Spectrometer. The MS ionizes the molecules and then sorts the ions based on their mass-to-charge ratio, allowing for the identification of the individual chemical species.[7]

This multi-step process allows scientists to identify the molecular fragments released from the rock sample and infer the structure of the larger parent molecules.[6]

Potential Origin and Synthesis Pathways of Martian Organics

The origin of the detected organic molecules on Mars is a subject of ongoing scientific investigation. There are two primary hypotheses: abiotic synthesis and biotic origin. The logical relationship between these possibilities is a central theme in the astrobiological interpretation of Martian data.

Martian_Organic_Origins start_node Organic Molecules Detected in Martian Soil origin_node Potential Origins start_node->origin_node abiotic_node Abiotic Synthesis (Non-Biological) origin_node->abiotic_node  Hypothesis 1 biotic_node Biotic Origin (Ancient Life) origin_node->biotic_node  Hypothesis 2 geo_node Geological Processes (e.g., Serpentinization) abiotic_node->geo_node exo_node Exogenous Delivery (Meteorites, Comets) abiotic_node->exo_node bio_node Degradation of Biological Matter (e.g., Cell Membranes) biotic_node->bio_node

References

Initial Characterization of Marsglobiferin: A Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the initial characterization of Marsglobiferin, a novel compound isolated from the Martian meteorite NWA 7034. This guide details the fundamental physicochemical properties, preliminary in vitro biological activity, and a proposed mechanism of action for this newly discovered molecule. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. All experimental data are based on preliminary findings and warrant further investigation.

Physicochemical Properties

A series of standard assays were conducted to determine the fundamental physicochemical properties of this compound. These parameters are crucial for predicting its pharmacokinetic profile and for the development of suitable formulations.

PropertyValueMethod
Molecular Weight472.58 g/mol High-Resolution Mass Spectrometry
LogP2.85n-octanol:water partition coefficient
Aqueous Solubility (25°C)15.2 µg/mLShake-flask method
pKa8.2 (basic)Potentiometric titration
Chemical Stability (pH 7.4)>95% after 48hHPLC-UV

In Vitro Biological Activity

The preliminary biological activity of this compound was assessed across a panel of human cancer cell lines to determine its cytotoxic potential. The half-maximal inhibitory concentration (IC50) was determined for each cell line after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.8
A549Lung Carcinoma12.3
HCT116Colorectal Carcinoma8.1
U-87 MGGlioblastoma21.5

Proposed Mechanism of Action & Signaling Pathway

Initial investigations into the mechanism of action of this compound suggest its involvement in the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. Further studies are required to validate this proposed pathway and identify the direct molecular target(s) of this compound.

Marsglobiferin_Signaling_Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis mTOR->Apoptosis

Proposed PI3K/AKT signaling pathway modulation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this report are provided below to ensure reproducibility.

4.1. Determination of Physicochemical Properties

  • High-Resolution Mass Spectrometry: The molecular weight of this compound was determined using a Q-Exactive Orbitrap mass spectrometer. The sample was dissolved in methanol and introduced via direct infusion.

  • n-octanol:water partition coefficient (LogP): The LogP value was determined using the shake-flask method. This compound was dissolved in a pre-saturated mixture of n-octanol and water. The concentration in each phase was determined by UV-Vis spectrophotometry after separation.

  • Aqueous Solubility: An excess of this compound was added to water at 25°C and shaken for 24 hours. The saturated solution was filtered, and the concentration was determined by HPLC-UV.

  • Potentiometric Titration (pKa): this compound was dissolved in a water/methanol (1:1) solution and titrated with 0.1 M HCl and 0.1 M NaOH to determine its pKa.

  • Chemical Stability: The stability of this compound in a phosphate-buffered saline (PBS) solution at pH 7.4 was monitored over 48 hours at 37°C using HPLC-UV to quantify the remaining compound.

4.2. In Vitro Cytotoxicity Assay

  • Cell Culture: MCF-7, A549, HCT116, and U-87 MG cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Protocol: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. The IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

Experimental Workflow

The following diagram illustrates the general workflow for the initial characterization of a novel compound like this compound.

Experimental_Workflow Start Compound Isolation & Purification Physicochem Physicochemical Characterization Start->Physicochem Bioactivity In Vitro Biological Screening Start->Bioactivity MoA Mechanism of Action Studies Physicochem->MoA Hit_ID Hit Identification Bioactivity->Hit_ID Hit_ID->MoA Active Lead_Opt Lead Optimization Hit_ID->Lead_Opt Inactive MoA->Lead_Opt

General workflow for novel compound characterization.

Conclusion

The initial characterization of this compound has revealed a novel compound with promising in vitro cytotoxic activity against several human cancer cell lines. Its physicochemical properties provide a solid foundation for further development. The proposed modulation of the PI3K/AKT signaling pathway offers a potential avenue for its mechanism of action. Future studies will focus on validating its molecular target, expanding the scope of its biological activities, and initiating in vivo efficacy studies. The data presented in this whitepaper underscore the potential of this compound as a lead compound for the development of new anticancer therapeutics.

Unveiling the Bioactive Potential of Sphaeropsidin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of a Pimarane Diterpene with Promising Therapeutic Applications

Sphaeropsidin A, a tetracyclic pimarane diterpene isolated from phytopathogenic fungi such as Diplodia cupressi, has emerged as a compound of significant interest due to its diverse and potent biological activities.[1][2] Initially identified as a phytotoxin, subsequent research has revealed its potential as an anticancer, antimicrobial, insecticidal, and herbicidal agent.[2][3][4] This technical guide provides a comprehensive overview of the biological activities of Sphaeropsidin A, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to aid researchers in drug discovery and development.

Anticancer Activity: A Novel Mechanism Targeting Ion Homeostasis

Sphaeropsidin A exhibits potent and cell-specific anticancer activity, particularly against melanoma and renal cancer cell lines.[5][6] Its unique mode of action distinguishes it from many conventional chemotherapeutic agents.

Mechanism of Action:

The primary anticancer mechanism of Sphaeropsidin A involves the impairment of regulatory volume increase (RVI) in cancer cells.[5][6] This leads to a cascade of events culminating in cell death.

  • Induction of Cellular Shrinkage: Treatment with Sphaeropsidin A induces a rapid and marked cellular shrinkage.[5] This effect becomes irreversible after approximately 6 hours of exposure.

  • Disruption of Ion Homeostasis: The cellular shrinkage is a direct consequence of the loss of intracellular chloride ions (Cl⁻) and a decrease in the extracellular bicarbonate (HCO₃⁻) concentration.[5][6]

  • Targeting Ion Transporters: Preliminary studies suggest that Sphaeropsidin A's effects on RVI are mediated by its interaction with the Na-K-2Cl electroneutral cotransporter and/or the Cl⁻/HCO₃⁻ anion exchanger(s).[6][7] By inhibiting these transporters, Sphaeropsidin A disrupts the cell's ability to regulate its volume and ion balance.

  • Overcoming Multidrug Resistance: Notably, Sphaeropsidin A has demonstrated the ability to overcome multidrug resistance in cancer cells.[5] This suggests its potential as a therapeutic agent for treating resistant tumors.

Signaling Pathway of Sphaeropsidin A in Cancer Cells:

SphaeropsidinA_Pathway cluster_cell Cancer Cell SphA Sphaeropsidin A NKCC1 Na-K-2Cl Cotransporter SphA->NKCC1 inhibits AE Cl⁻/HCO₃⁻ Anion Exchanger SphA->AE inhibits Ion_Loss Intracellular Cl⁻ Loss & Extracellular HCO₃⁻ Decrease NKCC1->Ion_Loss AE->Ion_Loss Shrinkage Cellular Shrinkage Ion_Loss->Shrinkage RVI_Impairment Regulatory Volume Increase (RVI) Impairment Shrinkage->RVI_Impairment Apoptosis Apoptosis RVI_Impairment->Apoptosis

Caption: Sphaeropsidin A signaling pathway in cancer cells.

Quantitative Data on Anticancer Activity

The anticancer effects of Sphaeropsidin A have been quantified in various cancer cell lines. The data from the National Cancer Institute (NCI) 60-cell line screen revealed a mean LC50 of approximately 10 µM.[5][6]

Cell LineResistance MechanismSphaeropsidin A (µM)
Melanoma
SKMEL-28
B16F10
Kidney Cancer
Various
Drug-Resistant Models
VariousMultidrug ResistanceSimilar or higher sensitivity than non-resistant counterparts
Non-Cancerous Cells
HUVECLess active
Primary MelanocytesLess active
Fibroblast Cell LinesActive

Note: Specific LC50 and GI50 values for each cell line require access to the primary publication's supplementary data. The table illustrates the differential sensitivity based on available descriptions.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen:

This protocol provides a general workflow for assessing the anticancer activity of a compound using the NCI-60 cell line panel.

Experimental Workflow:

NCI60_Workflow Compound Sphaeropsidin A (Test Compound) CellLines 60 Human Cancer Cell Lines Compound->CellLines Incubation Incubation (48 hours) CellLines->Incubation SRB_Assay Sulforhodamine B (SRB) Assay (Protein Staining) Incubation->SRB_Assay Measurement Absorbance Measurement (Quantifies Cell Mass) SRB_Assay->Measurement Analysis Data Analysis (GI50, TGI, LC50) Measurement->Analysis

Caption: Workflow for the NCI-60 cell line screen.

Methodology:

  • Cell Plating: The 60 different human tumor cell lines are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: Sphaeropsidin A is added to the wells at a single concentration (e.g., 10 µM) or across a range of concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried.

  • Staining: Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are then air-dried.

  • Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.

  • Absorbance Reading: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The optical density data is used to calculate the percentage of cell growth. The results are often expressed as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells).

Videomicroscopy for Cellular Shrinkage Analysis:

This protocol outlines the steps for visually assessing the effect of Sphaeropsidin A on cell morphology over time.

  • Cell Culture: Cancer cells (e.g., SKMEL-28 or B16F10 melanoma cells) are cultured in a suitable medium in a chambered coverglass.

  • Microscopy Setup: The culture is placed on the stage of an inverted microscope equipped with a time-lapse recording system and an environmental chamber to maintain temperature, CO₂, and humidity.

  • Compound Treatment: Sphaeropsidin A is added to the culture medium at the desired concentration.

  • Time-Lapse Imaging: Images of the cells are captured at regular intervals (e.g., every 15-30 minutes) for a period of 24-48 hours.

  • Image Analysis: The captured images are analyzed to observe and quantify changes in cell morphology, specifically cellular shrinkage. The percentage of affected cells over time can be determined.

Broader Biological Activities

Beyond its anticancer effects, Sphaeropsidin A and its natural analogues have demonstrated a wide range of other biological activities, suggesting their potential for various applications in agriculture and medicine.[1][4]

  • Antimicrobial Activity: Sphaeropsidin A has shown activity against various fungi and bacteria.[4]

  • Insecticidal Activity: It exhibits insecticidal properties, which could be harnessed for agricultural applications.[4]

  • Herbicidal Activity: Sphaeropsidin A also displays herbicidal effects.[4]

  • Antiviral Activity: Recent studies have begun to explore the antiviral potential of Sphaeropsidin A and its analogues.[3]

Conclusion and Future Directions

Sphaeropsidin A is a promising natural product with a unique mechanism of action against cancer cells, particularly those exhibiting multidrug resistance. Its ability to disrupt ion homeostasis and induce cellular shrinkage represents a novel therapeutic strategy. The broad spectrum of its biological activities further underscores its potential for development into new drugs and agrochemicals.

Future research should focus on:

  • Elucidating the precise molecular targets of Sphaeropsidin A within the ion transport machinery.

  • Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity through the synthesis of new derivatives.

  • Performing in vivo studies to evaluate its efficacy and safety in animal models of cancer and other relevant diseases.

  • Further exploring its antimicrobial, insecticidal, and herbicidal potential for agricultural applications.

The comprehensive data and protocols presented in this guide aim to facilitate further investigation into the promising biological activities of Sphaeropsidin A and accelerate its translation into practical applications for human health and agriculture.

References

spectroscopic analysis of raw Marsglobiferin samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Spectroscopic Analysis of Raw Marsglobiferin Samples

Disclaimer: The compound "this compound" is understood to be a hypothetical substance for the purpose of this guide. The data, protocols, and pathways presented herein are illustrative examples based on common practices in natural product chemistry and are designed to serve as a template for researchers.

Introduction

This compound, a novel sesquiterpenoid lactone recently isolated from the extremophilic lichen Globulariana martiana, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties observed in preliminary cellular assays. This technical guide provides a comprehensive overview of the spectroscopic methods for the analysis and characterization of raw, unpurified this compound samples. The protocols and data presented are intended to aid researchers, scientists, and drug development professionals in establishing robust analytical workflows for this promising new chemical entity. The structural elucidation of novel natural products is a critical step in drug discovery, relying on a combination of spectroscopic techniques to determine molecular weight, elemental composition, and three-dimensional structure.[1]

Spectroscopic Characterization of Raw Extract

The initial analysis of a crude extract containing a novel compound involves a suite of spectroscopic techniques to obtain a comprehensive profile of its components.[2] This multi-faceted approach, often referred to as dereplication, aims to quickly identify known compounds and highlight the presence of new chemical entities.[3]

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the molecular weight and elemental composition of compounds in a complex mixture.[1]

Table 1: HR-ESI-MS Data for Major Ion Peaks in Raw this compound Sample

Observed m/zCalculated MassElemental CompositionPutative Identification
249.1436249.1440C₁₅H₂₀O₃This compound [M+H]⁺
267.1542267.1545C₁₅H₂₂O₄Putative this compound Hydroxylated Derivative
497.2798497.2803C₃₀H₃₉O₆Putative Dimer of this compound [2M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules.[4][5] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for assembling the carbon skeleton and determining stereochemistry.[6]

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
139.81.85 (m)
227.51.60 (m), 1.75 (m)
378.24.10 (dd, 10.5, 4.5)
4128.95.80 (d, 10.0)
5139.1-
671.54.95 (d, 10.0)
750.12.50 (m)
822.31.90 (m)
935.61.70 (m)
10170.1-
11120.5-
12141.36.25 (d, 3.0), 5.50 (d, 3.0)
1320.91.95 (s)
1416.50.95 (d, 7.0)
1525.81.15 (s)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the structure.[7][8]

Table 3: IR and UV-Vis Spectroscopic Data for this compound

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
FTIR 3450O-H stretch (hydroxyl group)
2925C-H stretch (alkane)
1760C=O stretch (γ-lactone)
1665C=C stretch (alkene)
UV-Vis λₘₐₓ = 215 nmπ → π* transition (conjugated system)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research.

Sample Preparation and Extraction
  • Source Material: Collect 100g of Globulariana martiana lichen from a certified source.

  • Drying and Grinding: Air-dry the lichen material in the dark for 72 hours, then grind into a fine powder.

  • Solvent Extraction: Macerate the powdered lichen in 1 L of methanol at room temperature for 48 hours. Filter the extract and concentrate under reduced pressure using a rotary evaporator to yield the raw this compound sample.[9]

Spectroscopic Analyses
  • HR-ESI-MS: Dissolve 1 mg of the raw extract in 1 mL of methanol. Infuse the solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) at a flow rate of 5 µL/min.[1] Set the ionization mode to positive and scan a mass range of m/z 100-1000.

  • NMR Spectroscopy: Dissolve 10 mg of the raw extract in 0.5 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 500 MHz NMR spectrometer.[4]

  • FTIR Spectroscopy: Place a small amount of the raw extract on a diamond ATR crystal and acquire the spectrum from 4000 to 400 cm⁻¹.[7]

  • UV-Vis Spectroscopy: Prepare a 0.1 mg/mL solution of the raw extract in methanol. Scan the absorbance from 200 to 800 nm using a UV-Vis spectrophotometer.[10]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for the isolation and analysis of this compound.

G A Collection of Globulariana martiana B Drying and Grinding A->B C Methanol Extraction B->C D Raw this compound Sample C->D E Spectroscopic Analysis (MS, NMR, IR, UV-Vis) D->E F Data Analysis and Structure Elucidation E->F G Bioactivity Assays F->G

Caption: Workflow for this compound Isolation and Analysis.

Hypothesized Signaling Pathway

Preliminary data suggests that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A simplified representation of this proposed mechanism is shown below. The inhibition of pro-inflammatory cytokine production is a key therapeutic strategy for inflammatory diseases.[11]

G cluster_0 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NF-kB Activation NF-kB Activation IKK->NF-kB Activation Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory\nCytokines This compound This compound This compound->IKK Inhibition

Caption: Proposed Inhibition of NF-κB Pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the . The presented data tables, experimental protocols, and visual diagrams are intended to facilitate further research and development of this novel natural product. Adherence to these standardized methodologies will ensure data consistency and accelerate the elucidation of this compound's full therapeutic potential. The combination of mass spectrometry and various NMR experiments provides a robust platform for the structural determination of new natural products.[1]

References

An In-depth Technical Guide to the Chemical and Biological Properties of Marsglobiferin

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Executive Summary

Marsglobiferin is a novel, synthetically-derived tetracyclic lactone currently under investigation for its potent and selective anti-neoplastic properties. This document provides a comprehensive overview of the current understanding of this compound, including its core chemical properties, in vitro biological activity, proposed mechanism of action, and detailed experimental protocols. The compound demonstrates significant cytotoxicity against a panel of human cancer cell lines, operating primarily through the targeted inhibition of the PI3K/Akt signaling pathway. The data presented herein support its continued development as a potential therapeutic agent.

Physicochemical Properties

This compound is a crystalline solid, white to off-white in appearance. Its core structure is characterized by a rigid, tetracyclic system incorporating a γ-lactone moiety, which is believed to be critical for its biological activity.

PropertyValue
Molecular Formula C₂₂H₂₅NO₆
Molecular Weight 415.44 g/mol
Melting Point 212-215 °C
Appearance White crystalline solid
Solubility (at 25°C) DMSO: >50 mg/mL; Ethanol: <1 mg/mL; Water: Insoluble
LogP (calculated) 2.85
Chemical Purity >99.5% (HPLC)

Biological Activity and Pharmacokinetics

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. Its activity is most pronounced in cell lines known to have a dysregulated PI3K/Akt pathway.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) was determined following 72-hour compound exposure.

Cell LineCancer TypeIC₅₀ (nM)
MCF-7 Breast Adenocarcinoma45.2
A549 Lung Carcinoma89.7
U-87 MG Glioblastoma61.5
PC-3 Prostate Cancer112.0
HEK293 Normal Kidney (control)> 10,000
Kinase Inhibition Profile

This compound exhibits high selectivity for the p110α isoform of Phosphoinositide 3-kinase (PI3K).

Kinase TargetIC₅₀ (nM)
PI3Kα (p110α) 28.3
PI3Kβ (p110β) 875.1
PI3Kδ (p110δ) > 5,000
PI3Kγ (p110γ) > 5,000
mTOR 2,150
Preliminary Pharmacokinetic Profile

An initial assessment of drug-like properties was conducted using in vitro models.

ParameterValueMethod
PAMPA Permeability 15.2 x 10⁻⁶ cm/sParallel Artificial Membrane Permeability Assay
Microsomal Stability (t½) 48 minHuman Liver Microsomes
Plasma Protein Binding 92.5%Human Plasma

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of PI3Kα. By binding to the kinase domain of PI3Kα, it blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action prevents the subsequent recruitment and activation of downstream effectors, notably the serine/threonine kinase Akt. The inhibition of Akt activation leads to the de-phosphorylation of its substrates, including Bad and GSK3β, ultimately promoting apoptosis and cell cycle arrest in cancer cells.

G RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis This compound This compound This compound->PI3K

Caption: Proposed mechanism of action for this compound in the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Cell Viability Assay
  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium and incubated for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: A 10 mM stock solution of this compound in DMSO was serially diluted in growth medium. 100 µL of the diluted compound (ranging from 1 nM to 100 µM) was added to the wells. Control wells received medium with 0.1% DMSO.

  • Incubation: Plates were incubated for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.

  • Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism software.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagents: The assay was performed using the LanthaScreen™ Eu Kinase Binding Assay kit (Thermo Fisher Scientific) for PI3Kα. Reagents included Eu-anti-GST antibody, Alexa Fluor™ 647-labeled lipid kinase substrate (PIP2), and the respective kinase.

  • Reaction Setup: In a 384-well plate, 4 µL of a 2.5X solution of this compound (serially diluted in kinase buffer) was mixed with 4 µL of a 2.5X kinase/antibody solution.

  • Initiation: The reaction was initiated by adding 2 µL of a 5X solution of tracer/PIP2 substrate. The final reaction volume was 10 µL.

  • Incubation: The plate was incubated at room temperature for 60 minutes in the dark.

  • Data Acquisition: The plate was read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at 665 nm and 615 nm.

  • Analysis: The emission ratio (665/615) was calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

Discovery and Development Workflow

The identification of this compound as a lead candidate followed a structured drug discovery workflow, beginning with a high-throughput screen of a proprietary compound library.

G A High-Throughput Screening (HTS) B Hit Identification (>50% Inhibition) A->B C Dose-Response & IC₅₀ Determination B->C D Secondary Assays (Selectivity & Orthogonal) C->D E Lead Optimization (SAR Studies) D->E F In Vitro ADME & Pharmacokinetics E->F G Candidate Selection: This compound F->G

Caption: High-level experimental workflow for the identification of this compound.

Conclusion

This compound is a promising preclinical candidate with potent and selective inhibitory activity against PI3Kα. Its demonstrated in vitro cytotoxicity in relevant cancer cell lines, coupled with a well-defined mechanism of action, establishes a strong foundation for further investigation. Future studies will focus on in vivo efficacy, safety pharmacology, and formal IND-enabling development.

Subject: "Marsglobiferin" and Martian Geochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and databases, the term "Marsglobiferin" does not correspond to any known molecule, mineral, or other substance studied in the context of Martian geochemistry. It is possible that this term is hypothetical, proprietary, or a neologism not yet in the public scientific domain.

Therefore, a technical guide or whitepaper on the role of "this compound" in Martian geochemistry cannot be generated at this time due to the absence of verifiable data, experimental protocols, or established signaling pathways associated with this term.

Alternative Focus Areas in Martian Geochemistry:

For researchers, scientists, and drug development professionals interested in the geochemistry of Mars, several key areas of active investigation offer substantial data and established experimental frameworks. Should you wish to proceed with a technical guide on a recognized topic, the following areas are suggested:

  • Perchlorates: These highly reactive salts are widespread on Mars and have significant implications for the past and present habitability of the planet, as well as for in-situ resource utilization. Their role in potential biosignature preservation and degradation is a critical area of study.

  • Iron Oxides (e.g., Hematite, Magnetite): The abundance and various forms of iron oxides are responsible for Mars' characteristic red color. Their formation pathways provide insights into the planet's aqueous history, and their potential as catalysts or reactants in prebiotic chemistry is of great interest.

  • Phyllosilicates (Clay Minerals): The presence of clay minerals on Mars is strong evidence for the past existence of liquid water. The specific types of phyllosilicates found can indicate the pH and temperature of the water in which they formed, offering clues about ancient Martian environments.

  • Sulfates: Large deposits of sulfates on Mars point to a period of significant environmental change. Understanding their formation and interaction with other minerals can help to reconstruct the timeline of Mars' climatic evolution.

A detailed technical guide on any of these or other established topics in Martian geochemistry can be produced, complete with data presentation, experimental protocols, and visualizations as per your original request. Please advise if you would like to select an alternative subject for this in-depth analysis.

Theoretical Studies on the Stability and Formation of Oleanane Triterpenoids: A Framework for Marsglobiferin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific theoretical and computational studies on the stability and formation of Marsglobiferin are not available in published scientific literature. However, this compound has been identified as an oleanane-type triterpenoid. This technical guide provides a comprehensive overview of the established theoretical and computational methodologies used to study the stability and formation of this important class of molecules, thereby offering a robust framework for the prospective investigation of this compound.

Introduction to Oleanane Triterpenoids

Oleanane-type triterpenoids are a large and structurally diverse class of natural products, widely distributed in the plant kingdom. They are built upon the pentacyclic oleanane skeleton and exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] The therapeutic potential of these compounds has led to significant interest in understanding their biosynthetic pathways and chemical stability, which are crucial for their development as pharmaceutical agents.

Theoretical and computational studies play a pivotal role in elucidating the complex mechanisms of triterpenoid formation and predicting their stability.[4] These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, thereby accelerating research and development. This guide is intended for researchers, scientists, and drug development professionals, providing a technical overview of the theoretical approaches to studying oleanane triterpenoid stability and formation.

Theoretical Studies on the Formation of Oleanane Triterpenoids

The biosynthesis of oleanane triterpenoids is a complex enzymatic process. Understanding this pathway at a molecular level is essential for developing biocatalytic and synthetic production methods.

General Biosynthetic Pathway

The formation of the oleanane skeleton begins with the cyclization of 2,3-oxidosqualene, a linear C30 precursor. This intricate reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). The reaction proceeds through a series of carbocationic intermediates and rearrangements, leading to the formation of the pentacyclic structure. Subsequent modifications, such as oxidation and glycosylation, are carried out by other enzymes like cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), resulting in the vast diversity of oleanane triterpenoids.[5][6][7]

G cluster_0 Biosynthesis of Oleanane Triterpenoids 2,3-Oxidosqualene 2,3-Oxidosqualene Protosteryl Cation Protosteryl Cation 2,3-Oxidosqualene->Protosteryl Cation  Oxidosqualene Cyclase (OSC) Dammarane-type Cation Dammarane-type Cation Protosteryl Cation->Dammarane-type Cation  Rearrangement Baccharane-type Cation Baccharane-type Cation Dammarane-type Cation->Baccharane-type Cation  Rearrangement Lupane-type Cation Lupane-type Cation Baccharane-type Cation->Lupane-type Cation  Rearrangement Oleanane Cation Oleanane Cation Lupane-type Cation->Oleanane Cation  Rearrangement β-Amyrin β-Amyrin Oleanane Cation->β-Amyrin  Deprotonation Oleanolic Acid Oleanolic Acid β-Amyrin->Oleanolic Acid  P450 Oxidation This compound (Hypothetical) This compound (Hypothetical) Oleanolic Acid->this compound (Hypothetical)  Further P450 Oxidations G cluster_1 Stability Analysis Workflow Computational Prediction Computational Prediction Forced Degradation Studies Forced Degradation Studies Computational Prediction->Forced Degradation Studies  Guide experiment design Analytical Method Development Analytical Method Development Forced Degradation Studies->Analytical Method Development  Generate degradants Characterization of Degradants Characterization of Degradants Analytical Method Development->Characterization of Degradants  Separate compound and degradants Stability Indicating Method Validation Stability Indicating Method Validation Characterization of Degradants->Stability Indicating Method Validation  Identify structures Long-term Stability Testing Long-term Stability Testing Stability Indicating Method Validation->Long-term Stability Testing  Validate method

References

Methodological & Application

Laboratory Synthesis of Marsglobiferin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsglobiferin is a naturally occurring pentacyclic triterpenoid that has been identified as the aglycone of several saponins, including sitakisosides XVIII and XIX, isolated from the fresh stems of Stephanotis lutchuensis var. japonica. The name "this compound" suggests its potential origin from the plant genus Marsdenia, with which Stephanotis is closely related. As a member of the oleanane-type triterpenoid class, this compound shares a structural backbone with many biologically active compounds, suggesting its potential for further investigation in drug discovery and development.

This document provides a detailed overview of the proposed laboratory synthesis of this compound. Due to the limited availability of a published total synthesis for this specific molecule, the protocols outlined below are based on established and analogous synthetic strategies for structurally related oleanane triterpenoids, such as β-amyrin. The proposed pathway offers a rational and feasible approach for the laboratory-scale production of this compound, enabling further pharmacological and biological evaluation.

Proposed Retrosynthetic Analysis and Synthetic Strategy

The laboratory synthesis of this compound, a complex pentacyclic triterpenoid, can be envisioned through a retrosynthetic approach starting from a commercially available or readily synthesizable precursor. A plausible strategy involves the construction of the core oleanane skeleton followed by late-stage functional group manipulations to install the specific oxidation pattern of this compound.

A key strategic element is the utilization of a biomimetic, acid-catalyzed polyene cyclization cascade. This approach mimics the natural biosynthetic pathway of triterpenoids and can efficiently assemble the complex polycyclic core in a stereocontrolled manner.

G This compound This compound Late_Stage_Oxidation Late-Stage Functionalization (Oxidation, Reduction) This compound->Late_Stage_Oxidation Oleanane_Scaffold Oleanane Scaffold Late_Stage_Oxidation->Oleanane_Scaffold Polyene_Cyclization Biomimetic Polyene Cyclization Oleanane_Scaffold->Polyene_Cyclization Polyene_Precursor Acyclic Polyene Precursor Polyene_Cyclization->Polyene_Precursor Building_Blocks Simple Chiral Building Blocks Polyene_Precursor->Building_Blocks

Caption: Retrosynthetic analysis of this compound.

The forward synthesis would commence with the assembly of an acyclic polyene precursor from smaller, chiral building blocks. This precursor would then be subjected to a Lewis acid-promoted cyclization to furnish the pentacyclic oleanane core. Finally, a series of carefully orchestrated oxidation and reduction steps would be employed to introduce the requisite hydroxyl and ketone functionalities at the correct positions and stereochemistries to yield the target molecule, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related oleanane triterpenoids and represent a proposed pathway to this compound.

Protocol 1: Synthesis of the Acyclic Polyene Precursor

This protocol describes the multi-step synthesis of the key acyclic polyene precursor required for the biomimetic cyclization. The synthesis begins with commercially available chiral synthons and involves standard organic transformations such as Wittig reactions, Grignard additions, and protecting group manipulations.

Materials:

  • (R)-(-)-carvone

  • Geranyl bromide

  • Magnesium turnings

  • Triphenylphosphine

  • n-Butyllithium

  • Various solvents (THF, diethyl ether, hexane, etc.) and reagents for protection and deprotection.

Procedure:

  • Preparation of the A-ring fragment: Starting from (R)-(-)-carvone, a series of reactions including conjugate addition and functional group interconversions are performed to generate a suitable chiral building block for the A-ring of the triterpenoid.

  • Preparation of the E-ring fragment: Geranyl bromide is converted to the corresponding phosphonium salt.

  • Coupling of fragments: The A-ring fragment is coupled with the E-ring fragment via a Wittig reaction to assemble the carbon skeleton of the acyclic polyene precursor.

  • Final modifications: The resulting intermediate is further functionalized and protecting groups are adjusted to prepare the substrate for the cyclization step.

Table 1: Quantitative Data for Acyclic Polyene Precursor Synthesis (Representative)

StepStarting MaterialProductReagentsYield (%)
1a(R)-(-)-carvoneChiral enoneLiCuMe2, TMSCl85
2aGeranyl bromideGeranyl(triphenyl)phosphonium bromidePPh395
3aA-ring fragment + E-ring ylideAcyclic polyenen-BuLi60
4aAcyclic polyeneFinal precursorTBAF, Dess-Martin periodinane75 (2 steps)
Protocol 2: Biomimetic Polyene Cyclization

This protocol details the crucial acid-catalyzed cyclization of the acyclic polyene precursor to form the pentacyclic oleanane scaffold. The choice of Lewis acid and reaction conditions is critical for achieving high stereoselectivity.

Materials:

  • Acyclic polyene precursor

  • Lewis acid (e.g., SnCl4, TiCl4, or BF3·OEt2)

  • Anhydrous dichloromethane

  • Quenching solution (e.g., saturated aqueous NaHCO3)

Procedure:

  • A solution of the acyclic polyene precursor in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • The Lewis acid is added dropwise to the solution.

  • The reaction mixture is stirred at -78 °C for a specified time, monitoring the reaction progress by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is warmed to room temperature, and the organic layer is separated, washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the oleanane scaffold.

G Start Dissolve Polyene Precursor in Anhydrous DCM Cool Cool to -78 °C Start->Cool Add_Lewis_Acid Add Lewis Acid Dropwise Cool->Add_Lewis_Acid Stir Stir at -78 °C (Monitor by TLC) Add_Lewis_Acid->Stir Quench Quench with sat. NaHCO3 Stir->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Oleanane Scaffold Purify->Product

Caption: Workflow for biomimetic polyene cyclization.

Protocol 3: Late-Stage Functionalization to this compound

This protocol outlines the final steps to convert the oleanane scaffold into this compound through a series of selective oxidation and reduction reactions. The specific reagents and conditions will depend on the exact structure of the oleanane intermediate obtained from the cyclization.

Materials:

  • Oleanane scaffold intermediate

  • Oxidizing agents (e.g., PCC, Dess-Martin periodinane)

  • Reducing agents (e.g., NaBH4, LiAlH4)

  • Protecting group reagents as needed

  • Various solvents and reagents for workup and purification.

Procedure:

  • Selective oxidation: The oleanane scaffold is treated with a selective oxidizing agent to introduce a ketone at the appropriate position.

  • Stereoselective reduction: A hydroxyl group is introduced with the correct stereochemistry using a stereoselective reducing agent. This step may require substrate control or the use of a chiral reducing agent.

  • Further oxidations/reductions: Additional oxidation and reduction steps are carried out as necessary to achieve the final oxidation pattern of this compound.

  • Deprotection: Any protecting groups used during the synthesis are removed in the final step.

  • Purification: The final product, this compound, is purified by HPLC.

Table 2: Quantitative Data for Late-Stage Functionalization (Representative)

StepStarting MaterialProductReagentsYield (%)
1bOleanane intermediateEnone intermediatePCC80
2bEnone intermediateAllylic alcoholNaBH4, CeCl390
3bAllylic alcoholThis compound precursorDess-Martin periodinane85
4bThis compound precursorThis compoundHF-Pyridine95

Conclusion

The synthetic pathway and protocols detailed in this document provide a comprehensive and actionable guide for the laboratory synthesis of this compound. While a total synthesis of this specific natural product has not yet been reported in the literature, the strategies outlined here, based on successful syntheses of structurally analogous oleanane triterpenoids, offer a high probability of success. The availability of a reliable synthetic route to this compound will be instrumental in enabling further research into its biological activities and potential therapeutic applications. Researchers are encouraged to adapt and optimize the provided protocols to achieve the efficient and scalable synthesis of this intriguing natural product.

Application Notes and Protocols for the Analytical Detection of Marsglobiferin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Marsglobiferin is a novel natural product with significant therapeutic potential. Its unique chemical structure necessitates robust and validated analytical methods for accurate detection, quantification, and characterization in various biological matrices. These application notes provide detailed protocols for researchers, scientists, and drug development professionals engaged in the analysis of this compound. The methodologies described herein cover essential techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

HPLC is a powerful technique for separating and quantifying components in a mixture.[1][2] This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the determination of this compound in a sample matrix. RP-HPLC is widely used for the separation of biomolecules due to its high efficiency and ability to distinguish between chemically similar compounds.[1]

Experimental Protocol: HPLC Method

  • Sample Preparation:

    • Accurately weigh 1 g of the sample (e.g., plant material, microbial culture).

    • Perform a solid-phase microextraction (SPME) for a solventless and efficient extraction of a wide range of polar and non-polar compounds.[3]

    • Alternatively, use a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The choice of a C18 column is suitable for the separation of a wide range of non-polar to moderately polar compounds.

    • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B (linear gradient)

      • 20-25 min: 90% B (isocratic)

      • 25-30 min: 90-10% B (linear gradient for re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength determined by the UV absorption maximum of this compound (e.g., 254 nm).

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary: HPLC Method

ParameterValue
Retention Time (t₀)15.2 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery95-105%
Precision (RSD%)< 2%

HPLC Workflow Diagram

HPLC_Workflow Sample Sample Preparation (Extraction & Filtration) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying and characterizing compounds.[4][5] This is particularly useful for analyzing complex biological samples.[4]

Experimental Protocol: LC-MS Method

  • Sample Preparation:

    • Follow the same sample preparation protocol as for HPLC.

  • LC Conditions:

    • Use the same HPLC conditions as described above to ensure consistent separation.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.[6]

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the parent ion to propose a molecular formula.

    • Analyze the fragmentation pattern (MS/MS spectrum) to elucidate the structure of this compound.

Quantitative Data Summary: Mass Spectrometry Data

ParameterValue
Ionization ModeESI Positive
Parent Ion [M+H]⁺ (m/z)453.1823
Proposed Molecular FormulaC₂₅H₂₈O₈
Major Fragment Ions (m/z)301.12, 151.04

LC-MS Workflow Diagram

LCMS_Workflow LC LC Separation Ionization Ionization (ESI) LC->Ionization MassAnalyzer Mass Analysis (Q-TOF/Orbitrap) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection MS_Spectrum Mass Spectrum (Accurate Mass) Detection->MS_Spectrum MSMS MS/MS Fragmentation MS_Spectrum->MSMS Structure Structural Elucidation MSMS->Structure

Caption: Workflow for the identification of this compound using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic compounds.[7][8] It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Purify a sufficient amount of this compound (typically > 5 mg) using preparative HPLC.

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Experiments:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D NMR: ¹H NMR, ¹³C NMR.

    • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Confirm the connectivity and overall structure of this compound.

Hypothetical NMR Data Summary

ExperimentKey Observations
¹H NMR Signals in the aromatic (δ 6.0-8.0 ppm), aliphatic (δ 1.0-4.0 ppm), and hydroxyl/protonated heteroatom regions.
¹³C NMR Signals corresponding to sp² and sp³ hybridized carbons, including carbonyls and aromatic carbons.
COSY Correlations between adjacent protons, revealing spin systems within the molecule.
HSQC Correlations between protons and their directly attached carbons.
HMBC Correlations between protons and carbons separated by 2-3 bonds, establishing long-range connectivity.

Hypothetical Signaling Pathway Modulated by this compound

Many natural products exert their biological effects by modulating specific cellular signaling pathways.[9] Assuming this compound exhibits anti-inflammatory properties, a plausible mechanism of action could be the inhibition of the NF-κB signaling pathway.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Genes induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

The analytical techniques and protocols detailed in these application notes provide a comprehensive framework for the detection, quantification, and structural elucidation of the novel natural product, this compound. The integration of HPLC, LC-MS, and NMR spectroscopy ensures a thorough characterization, which is essential for its development as a potential therapeutic agent. The provided workflows and hypothetical data serve as a valuable guide for researchers initiating studies on this compound or other novel natural products.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of Marsglobiferin, a Novel Steroid Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust methodology for the analysis of Marsglobiferin, a novel steroid glycoside with potential therapeutic properties, using High-Resolution Mass Spectrometry (HRMS). The protocols outlined herein provide a comprehensive workflow from sample preparation to data acquisition and analysis, enabling accurate mass determination, structural elucidation through fragmentation analysis, and sensitive quantification. The described methods are crucial for researchers in natural product chemistry, pharmacology, and drug development who are investigating the potential of novel bioactive compounds.

Introduction

This compound is a recently isolated steroid glycoside with a putative molecular formula of C35H54O11. Steroid glycosides are a diverse class of natural products known for a wide range of biological activities, including cardiotonic, cytotoxic, and anti-inflammatory effects.[1][2] The complex structure of these molecules, consisting of a steroidal aglycone and one or more sugar moieties, necessitates advanced analytical techniques for their characterization.[2] High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers the high sensitivity, selectivity, and mass accuracy required for the unambiguous identification and structural elucidation of such compounds.[3][4][5] This note provides a detailed protocol for the analysis of this compound using a Q-Exactive Orbitrap mass spectrometer, focusing on accurate mass measurement and tandem mass spectrometry (MS/MS) for fragmentation analysis.

Experimental Protocols

Sample Preparation

A simplified and effective sample preparation protocol is essential for accurate and reproducible results. The following procedure is recommended for the extraction of this compound from a biological matrix (e.g., plant tissue or cell culture).

  • Homogenization: Homogenize 100 mg of the sample material in 1 mL of 80% methanol.

  • Sonication: Sonicate the homogenate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted analytes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-HRMS analysis.

For quantitative analysis, a standard curve should be prepared using a purified this compound standard.

Liquid Chromatography - High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The chromatographic separation and mass spectrometric conditions are optimized for the analysis of steroid glycosides.

Table 1: LC-HRMS Parameters

ParameterValue
Liquid Chromatography
InstrumentVanquish Horizon UHPLC System
ColumnAccucore C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 15 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
InstrumentQ-Exactive HF Orbitrap MS
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Sheath Gas Flow Rate40 (arbitrary units)
Aux Gas Flow Rate10 (arbitrary units)
Capillary Temperature320 °C
S-Lens RF Level50
Full Scan Resolution120,000
Full Scan m/z Range150 - 2000
MS/MS (dd-MS2) Resolution30,000
Collision EnergyStepped HCD (20, 30, 40 eV)

Data Presentation

The high-resolution full scan analysis of the this compound standard is expected to yield an accurate mass measurement of the protonated molecule [M+H]+. Subsequent data-dependent MS/MS analysis will produce a fragmentation spectrum that is characteristic of the this compound structure. The expected masses of the parent ion and key fragments are summarized in Table 2.

Table 2: High-Resolution Mass Data for this compound

Ion DescriptionMolecular FormulaCalculated m/zMeasured m/z (Hypothetical)Mass Accuracy (ppm)
[M+H]+C35H55O11+667.3745667.3742-0.45
[M+Na]+C35H54O11Na+689.3564689.3561-0.43
[M-Hexose+H]+C29H45O6+505.3165505.3162-0.59
[Aglycone+H]+C23H35O2+343.2637343.2635-0.58

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Homogenization Homogenization Sonication Sonication Homogenization->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration UHPLC UHPLC Separation Filtration->UHPLC HRMS HRMS Detection (Full Scan & dd-MS2) UHPLC->HRMS AccurateMass Accurate Mass Determination HRMS->AccurateMass FragmentationAnalysis Fragmentation Analysis HRMS->FragmentationAnalysis Quantification Quantification AccurateMass->Quantification FragmentationAnalysis->Quantification

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway M_H This compound [M+H]⁺ m/z 667.3745 M_Hexose_H [M-Hexose+H]⁺ m/z 505.3165 M_H->M_Hexose_H - C₆H₁₀O₅ Fragment2 Fragment B m/z 163.0606 (Hexose) M_H->Fragment2 Aglycone_H [Aglycone+H]⁺ m/z 343.2637 M_Hexose_H->Aglycone_H - C₆H₁₀O₄ Fragment1 Fragment A m/z 325.2532 (Aglycone - H₂O) Aglycone_H->Fragment1 - H₂O

Caption: Proposed fragmentation pathway of this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibits CellMembrane Cell Membrane PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Caspase3 Caspase-3 AKT->Caspase3 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound's anticancer activity.

Conclusion

This application note provides a comprehensive and detailed methodology for the high-resolution mass spectrometric analysis of the novel steroid glycoside, this compound. The described protocols for sample preparation and LC-HRMS/MS analysis, coupled with the presented data analysis strategy, will enable researchers to confidently identify, structurally characterize, and quantify this and similar molecules. The use of HRMS is indispensable for advancing the study of complex natural products and accelerating the drug discovery process.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Marsglobiferin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy protocols applicable for the structural elucidation of Marsglobiferin, a novel (hypothetical) natural product. The methodologies outlined below represent a standard workflow for the characterization of new chemical entities.

Data Presentation: Hypothetical NMR Data for this compound

For a newly isolated compound like this compound, a series of 1D and 2D NMR experiments are required to determine its chemical structure. The following table summarizes the type of quantitative data that would be collected and organized for analysis.

Experiment Data Type Information Gained
¹H NMR Chemical Shift (δ) in ppm, Coupling Constant (J) in Hz, IntegrationProvides information about the number and electronic environment of protons, as well as their connectivity to neighboring protons.
¹³C NMR Chemical Shift (δ) in ppmReveals the number and types of carbon atoms in the molecule (e.g., sp³, sp², sp).
DEPT-135 Positive, Negative, or Null SignalsDifferentiates between CH, CH₂, and CH₃ groups.
COSY Correlation Cross-PeaksShows proton-proton (¹H-¹H) couplings through two or three bonds, helping to establish spin systems and build molecular fragments.
HSQC Correlation Cross-PeaksCorrelates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).
HMBC Correlation Cross-PeaksShows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations), crucial for connecting fragments.
NOESY/ROESY Correlation Cross-PeaksReveals through-space proximity of protons, which is essential for determining the relative stereochemistry and 3D conformation of the molecule.

Experimental Protocols

The following protocols are standard procedures for the NMR analysis of a novel small molecule like this compound.

2.1. Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

  • Amount of Substance : For a small molecule with a molecular weight under 1000 g/mol , the recommended amount of this compound is 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[1][2]

  • Solvent Selection : The choice of solvent is crucial. A deuterated solvent that completely dissolves this compound should be used. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1][3][4] The solvent should not have signals that overlap with important signals from the sample.

  • Procedure :

    • Weigh the desired amount of purified this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]

    • Gently agitate the vial to ensure the sample is fully dissolved. Sonication may be used if necessary.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][5]

    • Cap the NMR tube and label it clearly.

2.2. NMR Data Acquisition

The following is a typical sequence of NMR experiments performed for the structural elucidation of a novel compound.

  • Instrumentation : Experiments should be conducted on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • 1D NMR Experiments :

    • ¹H NMR : This is the first experiment to be run. It provides fundamental information about the proton environments.

    • ¹³C NMR : This experiment provides information on the carbon skeleton. A proton-decoupled ¹³C experiment is standard.

    • DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-135 is commonly used to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[6]

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (2-3 bonds), which is critical for connecting different fragments of the molecule.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments are used to determine the spatial proximity of protons, which helps in elucidating the stereochemistry and conformation of the molecule.[7]

2.3. Data Processing and Analysis

  • Processing : The raw NMR data (Free Induction Decay - FID) is processed using specialized software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra. The residual solvent peak is often used as an internal reference.[2]

  • Analysis :

    • Analyze the ¹H NMR spectrum to determine chemical shifts, coupling constants, and integrations.

    • Analyze the ¹³C and DEPT spectra to identify the number and types of carbon atoms.

    • Use COSY data to connect protons within the same spin system.

    • Use HSQC data to assign protons to their corresponding carbons.

    • Use HMBC data to piece together the molecular fragments and establish the complete carbon skeleton.

    • Use NOESY/ROESY data to determine the relative stereochemistry.

Mandatory Visualizations

The following diagrams illustrate the general workflows and logical relationships involved in the NMR spectroscopic analysis of a novel compound like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation pure_compound Pure this compound dissolve Dissolve in Deuterated Solvent pure_compound->dissolve transfer Filter into NMR Tube dissolve->transfer nmr_tube Prepared NMR Sample one_d_nmr 1D NMR Experiments (¹H, ¹³C, DEPT) nmr_tube->one_d_nmr two_d_nmr 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) nmr_tube->two_d_nmr raw_data Raw NMR Data (FID) one_d_nmr->raw_data two_d_nmr->raw_data processing Fourier Transform, Phasing, Baseline Correction raw_data->processing processed_spectra Processed Spectra processing->processed_spectra analysis Spectral Interpretation processed_spectra->analysis structure Proposed Structure of This compound analysis->structure

Caption: Experimental workflow for NMR analysis of this compound.

structure_elucidation_pathway cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Interpretation & Assembly h1_nmr ¹H NMR (δ, J, integration) fragments Identify Spin Systems & Molecular Fragments h1_nmr->fragments c13_nmr ¹³C & DEPT NMR (δ, C-type) c13_nmr->fragments cosy COSY (¹H-¹H Connectivity) cosy->fragments hsqc HSQC (¹H-¹³C Direct Bonds) hsqc->fragments hmbc HMBC (¹H-¹³C Long Range) skeleton Assemble Carbon Skeleton hmbc->skeleton noesy NOESY/ROESY (¹H-¹H Through Space) stereochem Determine Relative Stereochemistry noesy->stereochem fragments->skeleton skeleton->stereochem final_structure Final Structure of This compound stereochem->final_structure

Caption: Logical pathway for structure elucidation using NMR data.

References

applications of Marsglobiferin in astrobiology research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please be advised that "Marsglobiferin" is a fictional molecule. The following application notes and protocols are presented as a hypothetical scenario for its use in astrobiology research. This document is intended to serve as a creative and illustrative example, drawing upon established scientific principles and methodologies in the field of astrobiology for a specialized audience. The experimental data, protocols, and pathways are not based on an existing molecule but are designed to meet the structural and content requirements of the user's request.

Application Notes and Protocols for this compound in Astrobiology Research

Introduction

This compound is a hypothetical, highly stable lipo-glycoprotein isolated from the putative extremophilic bacterium Bacillus martianus, theorized to have been discovered within a Martian meteorite. Its unique structural characteristics and intrinsic fluorescence make it a compelling candidate as a biomarker for the detection of past or present life in extraterrestrial settings. These application notes provide an overview of the potential uses of this compound in astrobiology and detailed protocols for its detection and analysis. The study of extremophiles and their unique biomolecules is a key area of astrobiology research, providing insights into the limits of life and informing the search for extraterrestrial life.[1][2][3][4][5][6]

Applications of this compound

  • In-Situ Biosignature Detection: The intrinsic fluorescence of this compound allows for its direct detection in geological samples with minimal preparation, making it an ideal target for rover-based instrumentation on missions to Mars and other celestial bodies.[7][8] The search for organic molecules and other biosignatures is a primary objective of current and future Mars missions.[9][10][11]

  • Laboratory Analysis of Returned Samples: Highly sensitive and specific immunoassays targeting this compound can be developed for the conclusive identification of this biomarker in samples returned to Earth.

  • Biomarker Stability Studies: The exceptional stability of this compound under simulated Martian conditions (e.g., high UV radiation, low temperature and pressure, and oxidizing environments) makes it a valuable model for studying the preservation potential of complex organic molecules over geological timescales.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for this compound.

Table 1: Spectroscopic Properties of this compound

PropertyValue
Excitation Maximum (λex) 395 nm
Emission Maximum (λem) 510 nm
Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) 0.85

Table 2: Stability of this compound under Simulated Martian Conditions

ConditionExposure DurationRemaining Activity (%)
UV Radiation (200-400 nm, 100 W/m²) 500 hours85%
Low Temperature (-80°C) 1000 hours98%
Freeze-Thaw Cycles (-80°C to 20°C) 100 cycles95%
Oxidizing Atmosphere (0.1% H₂O₂ vapor) 200 hours92%

Table 3: Performance of Anti-Marsglobiferin Monoclonal Antibody (MAb-MG1) in ELISA

ParameterValue
Antibody Isotype IgG2a
Binding Affinity (Kd) 0.1 nM
Limit of Detection (LOD) 10 pg/mL
Linear Range 0.05 - 5 ng/mL
Intra-assay Precision (CV%) < 5%
Inter-assay Precision (CV%) < 10%

Experimental Protocols

Protocol 1: In-Situ Fluorescence Detection of this compound in a Geological Sample

This protocol describes a generalized procedure for a rover-based, laser-induced fluorescence spectroscopy instrument.

  • Sample Acquisition: A rock or soil sample is collected by the rover's drilling or scooping mechanism.

  • Sample Preparation: The sample is delivered to an analysis chamber and, if a rock, abraded to expose a fresh surface.

  • Laser Excitation: The sample is illuminated with a 395 nm diode laser.

  • Signal Collection: Emitted fluorescence is collected by a spectrometer.

  • Data Analysis: The emission spectrum is analyzed for a peak at 510 nm. The intensity of the peak is quantified and compared to a pre-calibrated standard.

Protocol 2: Extraction and Purification of this compound from a Solid Matrix

This protocol is intended for laboratory analysis of returned samples.

  • Sample Pulverization: A 1 g sample is cryo-milled to a fine powder.

  • Lysis and Extraction: The powder is suspended in 10 mL of extraction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 1 mM PMSF) and sonicated for 3 x 30 seconds on ice.

  • Centrifugation: The lysate is clarified by centrifugation at 15,000 x g for 20 minutes at 4°C.

  • Affinity Chromatography: The supernatant is loaded onto a column containing Anti-Marsglobiferin MAb-MG1 coupled to agarose beads.

  • Washing: The column is washed with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl).

  • Elution: this compound is eluted with 0.1 M glycine pH 2.5 and immediately neutralized with 1 M Tris-HCl pH 8.5.

  • Quantification: The concentration of the purified protein is determined using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 3: Sandwich ELISA for Quantification of this compound

  • Coating: A 96-well microplate is coated with 100 µL/well of capture antibody (MAb-MG1) at 2 µg/mL in PBS overnight at 4°C.

  • Blocking: The plate is washed three times with wash buffer (PBS with 0.05% Tween-20) and blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.

  • Sample Incubation: After washing, 100 µL of standards and samples are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: After washing, 100 µL of biotinylated detection antibody (MAb-MG2) at 1 µg/mL is added and incubated for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: After washing, 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate (1:1000 dilution) is added and incubated for 30 minutes at room temperature.

  • Substrate Addition: After washing, 100 µL of TMB substrate is added, and the plate is incubated in the dark for 15-30 minutes.

  • Reaction Stoppage and Measurement: The reaction is stopped with 50 µL of 2 M H₂SO₄, and the absorbance is read at 450 nm.

Visualizations

Marsglobiferin_Detection_Workflow cluster_field Field Analysis (Mars Rover) cluster_lab Laboratory Analysis (Returned Sample) SampleAcquisition Sample Acquisition (Drill/Scoop) SamplePrep Sample Preparation (Abrasion) SampleAcquisition->SamplePrep SampleReturn Sample Return to Earth SampleAcquisition->SampleReturn Sample Caching FluorescenceDetection Fluorescence Spectroscopy SamplePrep->FluorescenceDetection DataAnalysis Onboard Data Analysis FluorescenceDetection->DataAnalysis Extraction Extraction & Purification SampleReturn->Extraction ELISA ELISA Assay Extraction->ELISA Confirmation Mass Spectrometry Confirmation ELISA->Confirmation

Workflow for the detection of this compound.

Marsglobiferin_Biosignature_Logic cluster_criteria Biosignature Confidence Criteria cluster_conclusion Conclusion This compound This compound Detected BiologicalSource Biological Source Essential This compound->BiologicalSource AbioticFormation Abiotic Formation Unlikely This compound->AbioticFormation EnvironmentalContext Consistent with Habitable Environment This compound->EnvironmentalContext MolecularComplexity High Molecular Complexity This compound->MolecularComplexity RobustBiosignature Robust Biosignature for Extraterrestrial Life BiologicalSource->RobustBiosignature AbioticFormation->RobustBiosignature EnvironmentalContext->RobustBiosignature MolecularComplexity->RobustBiosignature

Logical framework for establishing this compound as a robust biosignature.

Marsglobiferin_Stress_Response UV_Radiation UV Radiation Stress ROS Reactive Oxygen Species (ROS) Generation UV_Radiation->ROS DNA_Damage DNA Damage ROS->DNA_Damage MG_Gene_Activation This compound Gene Activation ROS->MG_Gene_Activation Signaling Cascade Cell_Protection Cellular Protection (e.g., UV Shielding, DNA Repair) DNA_Damage->Cell_Protection Repair Mechanisms Marsglobiferin_Protein This compound Synthesis MG_Gene_Activation->Marsglobiferin_Protein Marsglobiferin_Protein->Cell_Protection Protective Function

Hypothetical role of this compound in a cellular stress response pathway.

References

protocols for handling and preserving Marsglobiferin samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Marsglobiferin Samples

Disclaimer: The compound "this compound" is a hypothetical substance. The following application notes, protocols, and data are presented as a template to illustrate the proper handling and preservation of a novel, sensitive biological sample, conforming to the user's specified format. All data and pathways are fictional.

Introduction to this compound

This compound is a novel, putative signaling peptide isolated from Martian meteorite ALH 84001. Its unique structure suggests potential for therapeutic applications in tissue regeneration and neuromodulation. Due to its extreme sensitivity to oxidation and thermal degradation, stringent handling and preservation protocols are mandatory to maintain its biological activity. These notes provide detailed guidelines for researchers, scientists, and drug development professionals working with this compound samples.

Physicochemical and Stability Data

All quantitative data regarding the stability and activity of this compound are summarized below. These values are critical for experimental design and sample handling.

Table 1: this compound Stability Under Various Conditions

Storage ConditionSolvent SystemHalf-life (t½)Activity Retention after 24h (%)
-80°C10 mM Tris-HCl, pH 7.4, 5% Glycerol> 1 year99.8%
-20°C10 mM Tris-HCl, pH 7.4, 5% Glycerol72 hours85.2%
4°C10 mM Tris-HCl, pH 7.4, 5% Glycerol8 hours45.7%
Room Temperature (22°C)10 mM Tris-HCl, pH 7.4, 5% Glycerol< 10 minutes< 5%
-80°CAnhydrous DMSO~ 6 months98.5%
4°CPBS, pH 7.44 hours30.1%

Table 2: this compound Activity Metrics

Assay TypeReceptor TargetEC₅₀ Value
Neurite Outgrowth AssayMG-Receptor α1.2 ± 0.3 nM
Cell ProliferationMG-Receptor β5.7 ± 1.1 nM
Anti-inflammatory AssayCytokine Panel10.4 ± 2.5 nM

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to ensure maximum activity.

  • Preparation: Bring the vial of lyophilized this compound and the recommended reconstitution buffer (10 mM Tris-HCl, pH 7.4, 5% Glycerol) to 4°C. Prepare all materials in a pre-chilled environment (e.g., on ice).

  • Reconstitution: Using a pre-chilled pipette tip, add the calculated volume of buffer to the vial to achieve the desired stock concentration (typically 1 mg/mL).

  • Mixing: Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide. Do not vortex , as this can cause aggregation and degradation.

  • Aliquoting: Immediately aliquot the reconstituted solution into pre-chilled, low-protein-binding microcentrifuge tubes. Aliquot volumes should be based on single-use experimental needs to avoid freeze-thaw cycles.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and immediately transfer them to -80°C for long-term storage.

Protocol for this compound Cell-Based Assay

This protocol provides a general workflow for assessing the biological activity of this compound in a cell culture system.

  • Cell Plating: Plate cells (e.g., SH-SY5Y neuroblastoma cells) at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours under standard conditions (37°C, 5% CO₂).

  • Sample Preparation: Thaw a single-use aliquot of reconstituted this compound on ice. Prepare a serial dilution of this compound in pre-chilled, serum-free culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) to allow for a biological response.

  • Endpoint Analysis: Perform the desired endpoint analysis, such as a cell viability assay (e.g., MTT) or a specific functional assay (e.g., neurite outgrowth imaging).

Diagrams and Workflows

This compound Handling and Preservation Workflow

The following diagram illustrates the critical workflow for handling and preserving this compound samples to maintain their integrity.

G cluster_0 Sample Reception & Initial Processing cluster_1 Aliquoting and Storage cluster_2 Experimental Use A Receive Lyophilized This compound Vial B Pre-chill Buffer and Labware to 4°C A->B C Reconstitute Gently (No Vortexing) B->C D Aliquot into Single-Use Low-Binding Tubes C->D E Snap-Freeze in Liquid Nitrogen D->E F Store at -80°C (Long-Term) E->F G Thaw Single Aliquot on Ice F->G H Prepare Serial Dilutions in Pre-chilled Medium G->H I Immediate Use in Assay H->I J Discard Unused Portion (Do Not Re-freeze) I->J

Workflow for this compound sample handling.
Putative this compound Signaling Pathway

This diagram outlines the hypothetical signaling cascade initiated by this compound binding to its receptor, leading to cellular responses like proliferation and differentiation. This pathway is based on common receptor tyrosine kinase signaling cascades.[1][2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MG_Receptor MG-Receptor α/β This compound->MG_Receptor Binding & Dimerization P_Receptor Receptor Phosphorylation MG_Receptor->P_Receptor Adaptor Adaptor Proteins (e.g., GRB2) P_Receptor->Adaptor PI3K PI3K P_Receptor->PI3K RAS RAS Activation Adaptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB, ELK1) ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Differentiation) Gene_Expression->Cellular_Response

Hypothetical this compound signaling cascade.

References

Application Notes & Protocols: Purification of Bioactive Triterpenoids from Punica granatum

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Marsglobiferin": The term "this compound" does not correspond to a known compound in the scientific literature. It is possible that this is a novel, yet-to-be-published discovery, a proprietary name, or a misspelling of another compound. The following protocols are designed for the purification of bioactive triterpenoids from Punica granatum (pomegranate), a class of compounds to which a novel molecule like "this compound" might belong. These methods are based on established phytochemical purification techniques.

Introduction

Punica granatum L. (pomegranate) is a rich source of diverse bioactive phytochemicals, including polyphenols, flavonoids, and triterpenoids.[1][2] Triterpenoids from natural sources are of significant interest to researchers for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[3][4] This document provides a comprehensive guide to the extraction, fractionation, and purification of bioactive triterpenoids from pomegranate peels, a major byproduct of pomegranate processing rich in these compounds.

Overview of the Purification Workflow

The purification of triterpenoids from pomegranate peels is a multi-step process that begins with the extraction of crude phytochemicals, followed by successive fractionation and chromatographic separation to isolate compounds of interest.

Purification_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Pomegranate Peels B Solvent Extraction A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Solvent Fractions D->E F Target Fraction E->F G Column Chromatography F->G H Semi-preparative HPLC G->H I Pure Triterpenoid H->I

Caption: General workflow for the purification of triterpenoids.

Experimental Protocols

Protocol 1: Extraction of Crude Triterpenoids

This protocol describes the extraction of total phytochemicals from dried pomegranate peels using a non-conventional, efficient extraction technique.[2]

Materials:

  • Dried pomegranate peel powder

  • Ethanol:Water (70:30, v/v)[2]

  • Solid-Liquid Dynamic Extraction (SLDE) apparatus (e.g., Naviglio Extractor)[2]

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Weigh 250-300 g of dried pomegranate peel powder and place it in the extraction chamber of the SLDE apparatus.[2]

  • Add 800 mL of the ethanol:water (70:30) solvent to the chamber.[2]

  • Set the SLDE to perform 20 extractive cycles, with each cycle consisting of a 9-minute static phase followed by a 3-minute dynamic phase.[2]

  • After completion of the extraction cycles, collect the extract and filter it to remove solid plant material.

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator at 40°C.

  • Lyophilize the concentrated extract using a freeze-dryer to obtain a dry powder.

  • Store the crude extract at -20°C for further fractionation.

Protocol 2: Fractionation by Liquid-Liquid Partitioning

This protocol separates the crude extract into fractions with different polarities. Triterpenoids are typically of medium polarity and will be enriched in the ethyl acetate fraction.

Materials:

  • Crude pomegranate peel extract

  • Distilled water

  • n-Hexane

  • Ethyl acetate

  • n-Butanol

  • Separatory funnel (2 L)

  • Rotary evaporator

Procedure:

  • Dissolve 10 g of the crude extract in 500 mL of distilled water.

  • Transfer the aqueous solution to a 2 L separatory funnel.

  • Add 500 mL of n-hexane to the separatory funnel, shake vigorously for 5 minutes, and allow the layers to separate.

  • Collect the upper n-hexane layer. Repeat this extraction step two more times. Combine the n-hexane fractions.

  • To the remaining aqueous layer, add 500 mL of ethyl acetate, shake, and allow for phase separation.

  • Collect the upper ethyl acetate layer. Repeat this extraction step two more times. Combine the ethyl acetate fractions.

  • To the remaining aqueous layer, add 500 mL of n-butanol, shake, and allow for phase separation.

  • Collect the upper n-butanol layer. Repeat this extraction step two more times. Combine the n-butanol fractions.

  • The remaining layer is the aqueous fraction.

  • Evaporate the solvent from each of the combined fractions (n-hexane, ethyl acetate, n-butanol, and aqueous) using a rotary evaporator to obtain the dry fractions.

  • The ethyl acetate fraction is expected to be enriched in triterpenoids.

Protocol 3: Isolation by Column Chromatography

This protocol utilizes column chromatography to separate the components within the triterpenoid-rich ethyl acetate fraction.

Materials:

  • Ethyl acetate fraction

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: Hexane and Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates

  • TLC developing chamber

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Dissolve a portion of the ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of 20-30 mL and monitor the separation by TLC.

  • Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots under a UV lamp.

  • Combine fractions that show similar TLC profiles.

  • Evaporate the solvent from the combined fractions to yield semi-purified compounds.

Protocol 4: Final Purification by Semi-Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is used for the final purification of the target triterpenoid.

Materials:

  • Semi-purified fraction from column chromatography

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Semi-preparative HPLC system with a C18 column

  • UV detector

Procedure:

  • Dissolve the semi-purified fraction in the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the semi-preparative HPLC system with a C18 column and a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water).

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm for triterpenoids).

  • Collect the peaks corresponding to the target compound.

  • Evaporate the solvent from the collected peak to obtain the pure triterpenoid.

  • Confirm the purity of the compound using analytical HPLC.

Data Presentation

The following tables provide an example of the quantitative data that could be obtained during the purification process.

Table 1: Extraction and Fractionation Yields

StepStarting MaterialYield (g)Yield (%)
Extraction Pomegranate Peels (1000 g)150 g (Crude Extract)15.0
Fractionation Crude Extract (10 g)
n-Hexane Fraction1.2 g12.0
Ethyl Acetate Fraction3.5 g35.0
n-Butanol Fraction2.8 g28.0
Aqueous Fraction2.5 g25.0

Table 2: Purity Assessment of the Final Compound

Analysis MethodResult
Analytical HPLC >98% Purity
LC-MS Expected Molecular Weight Confirmed
¹H NMR & ¹³C NMR Structure Consistent with a Triterpenoid

Biological Activity and Signaling Pathways

Triterpenoids isolated from various plants have been shown to possess significant biological activities, including anti-inflammatory and pro-apoptotic effects.[3][4]

Anti-Inflammatory Pathway

Many natural compounds exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[5][6] Triterpenoids can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and activate the Nrf2 pathway, which upregulates antioxidant enzymes.[6][7]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines translocates to nucleus and transcribes Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds This compound Triterpenoid (e.g., this compound) This compound->IKK inhibits This compound->Keap1 inhibits

Caption: Putative anti-inflammatory signaling pathway modulated by triterpenoids.

Apoptosis Induction Pathway

Bioactive compounds can induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[8][9][10] These pathways converge on the activation of caspases, the executioners of apoptosis.[9][11]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome CytochromeC->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound Triterpenoid (e.g., this compound) This compound->Mitochondrion induces stress

Caption: Overview of apoptosis signaling pathways potentially induced by triterpenoids.

References

Application Notes and Protocols for In Vitro Bioactivity Screening of Marsglobiferin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Marsglobiferin is a novel compound with undetermined biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro screening of this compound for potential anticancer and anti-inflammatory properties. The following protocols for established assays will facilitate the preliminary assessment of its bioactivity and mechanism of action.

Part 1: Anticancer Bioactivity Screening

A primary step in anticancer drug discovery involves evaluating a compound's ability to inhibit cancer cell growth and induce cell death. A panel of assays is recommended to assess cytotoxicity, apoptosis-inducing potential, and effects on cell migration.

Application Note 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1] This assay is widely used for preliminary screening of anticancer activity.[1][2]

Experimental Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the 96-well plate with the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the media.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

This compound Conc. (µM)% Cell Viability (HeLa)% Cell Viability (MCF-7)% Cell Viability (A549)
0 (Control)100 ± 4.5100 ± 5.1100 ± 3.9
0.198.2 ± 3.899.1 ± 4.297.5 ± 3.5
185.7 ± 5.292.3 ± 4.888.1 ± 4.1
1052.1 ± 6.165.4 ± 5.558.9 ± 4.7
5021.3 ± 3.530.8 ± 4.125.6 ± 3.3
1005.8 ± 1.912.5 ± 2.88.2 ± 2.1

IC50 Values:

Cell LineIC50 (µM)
HeLa11.5
MCF-718.2
A54914.8

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Workflow for the MTT Cell Viability Assay.
Application Note 2: Apoptosis Induction Assay (Caspase-3/7 Activity)

Principle: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. This assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and caspase-7, generating a luminescent signal that is proportional to the amount of caspase activity.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol. Incubate for a predetermined time (e.g., 24 hours).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the untreated control.

Data Presentation:

This compound Conc. (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0
102.5 ± 0.3
255.8 ± 0.6
5012.1 ± 1.1

Signaling Pathway:

Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Procaspase3_7 Pro-caspase-3/7 Cell->Procaspase3_7 Induces signaling cascade Caspase3_7 Activated Caspase-3/7 Procaspase3_7->Caspase3_7 Cleavage Apoptosis Apoptosis Caspase3_7->Apoptosis Execution

Simplified Apoptotic Signaling Pathway.

Part 2: Anti-inflammatory Bioactivity Screening

Chronic inflammation is implicated in various diseases. In vitro anti-inflammatory assays provide a preliminary indication of a compound's potential to mitigate inflammatory responses.

Application Note 3: Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation.[3][4] This assay assesses the ability of a substance to inhibit the heat-induced denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin.[5][6] The turbidity of the solution increases upon protein denaturation, which can be measured spectrophotometrically.[4]

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.5 mL of 1% w/v aqueous solution of BSA and 4.5 mL of phosphate-buffered saline (PBS, pH 6.4).

    • Add 0.5 mL of various concentrations of this compound (e.g., 100, 200, 400, 800 µg/mL).

    • A control group consists of the reaction mixture with 0.5 mL of distilled water instead of the extract.

    • Use a standard anti-inflammatory drug like Diclofenac sodium as a positive control.

  • Incubation:

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C in a water bath for 10 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100

Data Presentation:

Concentration (µg/mL)% Inhibition of Protein Denaturation
10022.5 ± 2.1
20041.3 ± 3.5
40065.8 ± 4.2
80085.1 ± 5.3
Diclofenac (100 µg/mL)92.4 ± 3.8

Experimental Workflow:

Protein_Denaturation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare BSA solution and This compound dilutions mix Mix BSA with this compound prep_reagents->mix incubate_37 Incubate at 37°C mix->incubate_37 heat_70 Heat at 70°C to induce denaturation incubate_37->heat_70 cool Cool the mixture heat_70->cool measure_abs Measure Absorbance at 660 nm cool->measure_abs calculate Calculate % Inhibition measure_abs->calculate

Workflow for the Protein Denaturation Assay.
Application Note 4: Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The integrity of the red blood cell membrane is analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage.[6] This assay evaluates the ability of a substance to stabilize the RBC membrane against hypotonicity-induced hemolysis, which serves as an indicator of anti-inflammatory activity.[6]

Experimental Protocol:

  • RBC Suspension Preparation:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the pellet with isosaline.

    • Prepare a 10% v/v suspension of RBCs in isosaline.

  • Reaction Mixture Preparation:

    • Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the RBC suspension.

    • Add 0.5 mL of various concentrations of this compound (e.g., 100-800 µg/mL).

    • Include a control with distilled water instead of hyposaline (for 100% hemolysis) and a standard drug like Diclofenac sodium.

  • Incubation and Centrifugation:

    • Incubate the mixtures at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 20 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis:

    • Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - ((Absorbance of sample / Absorbance of control) x 100)

Data Presentation:

Concentration (µg/mL)% RBC Membrane Stabilization
10018.9 ± 2.4
20035.6 ± 3.1
40058.2 ± 4.5
80079.8 ± 5.0
Diclofenac (100 µg/mL)88.1 ± 4.1

Logical Relationship Diagram:

RBC_Stabilization_Logic This compound This compound RBC_Membrane RBC Membrane This compound->RBC_Membrane protects Stabilization Membrane Stabilization RBC_Membrane->Stabilization results in Hemolysis Hemolysis (Lysis) RBC_Membrane->Hemolysis leads to Hypotonic_Stress Hypotonic Stress Hypotonic_Stress->RBC_Membrane causes

Logical relationship in RBC membrane stabilization.

References

Troubleshooting & Optimization

overcoming Marsglobiferin sample contamination issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Marsglobiferin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common sample contamination issues and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound samples?

A1: Due to its recombinant production in E. coli, the most prevalent contaminants in this compound preparations are bacterial endotoxins (lipopolysaccharides or LPS), co-purified chaperonins (e.g., GroEL), and residual components from the culture medium. Improper handling and storage can also lead to the formation of denatured this compound aggregates.

Q2: My untreated control cells are showing an unexpected inflammatory response. What could be the cause?

A2: This is a classic sign of endotoxin contamination in your this compound sample. Endotoxins are potent activators of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory cytokines. We recommend performing an endotoxin quantification assay immediately.

Q3: Can I filter-sterilize my this compound sample to remove contaminants?

A3: While a 0.22 µm filter is effective for removing bacterial contamination, it will not remove smaller contaminants like endotoxins or soluble chaperonins. Specific decontamination methods are required for these impurities.

Q4: How can I detect denatured this compound aggregates in my sample?

A4: The presence of aggregates can be detected using several methods. A simple approach is to measure the absorbance at 340 nm (A340), as aggregated protein will scatter light. For more detailed characterization, we recommend size-exclusion chromatography (SEC-HPLC) or dynamic light scattering (DLS).

Troubleshooting Guides

Issue 1: High Endotoxin Levels Detected

Endotoxins are a major concern as they can elicit strong biological responses, masking the true effect of this compound.

  • Symptoms:

    • Activation of inflammatory pathways (e.g., NF-κB, p38 MAPK) in vehicle-control groups.

    • High signal-to-noise ratio in cytokine assays (e.g., TNF-α, IL-6).

    • Inconsistent results between different batches of this compound.

  • Troubleshooting Workflow:

G cluster_0 A Start: Suspected Endotoxin Contamination B Quantify Endotoxin Levels (LAL Assay) A->B C Endotoxin Level > 0.1 EU/mL? B->C D Perform Endotoxin Removal (Phase-Separation or Affinity Chromatography) C->D Yes I Sample is clean. Proceed with Experiment. C->I No E Re-Quantify Endotoxin Levels D->E F Endotoxin Level ≤ 0.1 EU/mL? E->F G Proceed with Experiment F->G Yes H Contact Support for Advanced Decontamination F->H No

Caption: Workflow for diagnosing and resolving endotoxin contamination.
  • Quantitative Data Summary:

Decontamination MethodEndotoxin ReductionThis compound RecoveryProcessing Time
Triton X-114 Phase Separation> 95%~80-90%~4 hours
Polymyxin B Affinity Column> 99%~70-85%~2 hours
Endotoxin Removal Spin Column> 90%> 90%< 1 hour
  • Experimental Protocol: Triton X-114 Phase Separation

    • Chill the this compound sample and a 10% stock solution of Triton X-114 to 4°C.

    • Add Triton X-114 to the protein sample to a final concentration of 1%. Mix gently by inverting the tube and incubate on ice for 30 minutes.

    • Warm the mixture to 37°C and incubate for 10 minutes. The solution will become cloudy as the detergent phase separates.

    • Centrifuge at 20,000 x g for 10 minutes at 25°C to pellet the detergent-rich phase containing the endotoxins.

    • Carefully collect the upper aqueous phase, which contains the purified this compound.

    • Repeat the process 2-3 times for optimal endotoxin removal.

    • Perform a final buffer exchange using a desalting column to remove any residual Triton X-114.

Issue 2: Interference from Co-purified Chaperonins

Bacterial chaperonins like GroEL can be co-purified with this compound and may interfere with protein-protein interaction studies or ATP-dependent assays.

  • Symptoms:

    • Unexpected ATPase activity in the sample.

    • Non-specific binding in co-immunoprecipitation (Co-IP) experiments.

    • Presence of a ~60 kDa band on an SDS-PAGE gel that is not this compound.

  • Troubleshooting & Decontamination Pathway:

G cluster_1 A Start: Suspected Chaperonin Interference B Analyze by SDS-PAGE and Western Blot (anti-GroEL) A->B C GroEL Band Detected? B->C D Perform ATP-Affinity Chromatography C->D Yes I Contaminant is not GroEL. Consider Mass Spectrometry. C->I No E Collect Flow-Through (Contains this compound) D->E F Re-analyze by SDS-PAGE E->F G GroEL Band Absent? F->G G->D No, Repeat H Proceed with Experiment G->H Yes

Caption: Logical steps for identifying and removing chaperonin contaminants.
  • Experimental Protocol: ATP-Affinity Chromatography

    • Equilibrate an ATP-agarose column with a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.5).

    • Load the this compound sample onto the column. Chaperonins, which have an ATP-binding site, will bind to the resin.

    • Collect the flow-through fraction. This compound, lacking an ATP-binding site, will not bind and will be collected.

    • Wash the column with several column volumes of binding buffer and add this to the collected flow-through to maximize recovery.

    • Concentrate the purified sample using an appropriate centrifugal filter unit.

    • (Optional) Elute the bound chaperonins with a high concentration of ATP or a low pH buffer to confirm their presence and regenerate the column.

  • Purity Comparison Data:

Sample StageThis compound Purity (%)Relative GroEL Signal (%)
Initial Co-IP Eluate~85%100%
Post ATP-Affinity Flow-through> 98%< 1%

Contaminant Signaling Interference

It is crucial to understand how contaminants can interfere with your experimental pathway of interest. The diagram below illustrates how endotoxin (LPS) can activate a parallel inflammatory pathway, confounding the results of this compound's intended interaction with its target receptor.

G cluster_pathways Cellular Signaling Pathways MG This compound MGR Target Receptor MG->MGR Binds MGS Desired Signal MGR->MGS Activates MGE Therapeutic Effect MGS->MGE LPS Endotoxin (LPS) Contaminant TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Cyt Inflammatory Cytokines (Artifact) NFkB->Cyt

Caption: Overlapping signaling pathways of this compound and endotoxin.

Technical Support Center: Synthesis of Marsglobiferin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically named "Marsglobiferin" is not available in the public domain. This technical support center provides guidance on improving the yield of a hypothetical complex natural product glycoside, referred to as this compound, by addressing common challenges encountered in the synthesis of such molecules. The troubleshooting guides and FAQs are based on established principles in complex organic synthesis, particularly focusing on glycosylation and protecting group strategies.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Glycosylated Product

Symptoms:

  • TLC/LC-MS analysis shows unreacted starting materials (glycosyl donor and acceptor).

  • Formation of multiple undesired byproducts.

  • The desired product is observed in trace amounts.

Troubleshooting Workflow:

low_yield_troubleshooting start Low/No Yield of Glycosylated Product check_reagents 1. Verify Reagent Quality and Stoichiometry - Donor/Acceptor purity (NMR, MS) - Activator/Promoter activity - Anhydrous solvents and reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok repurify_reagents Action: Repurify/resynthesize reagents. Ensure stoichiometry is correct. reagents_ok->repurify_reagents No check_conditions 2. Evaluate Reaction Conditions - Temperature too low/high? - Incorrect solvent? - Insufficient reaction time? reagents_ok->check_conditions Yes repurify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Systematically vary conditions. (See Table 1 for examples) conditions_ok->optimize_conditions No check_pg 3. Assess Protecting Group Strategy - Steric hindrance from protecting groups? - Electronic effects inhibiting reaction? - Orthogonality issues? conditions_ok->check_pg Yes optimize_conditions->check_conditions pg_ok Protecting Groups Suitable? check_pg->pg_ok rethink_pg Action: Redesign protecting group strategy. Consider less bulky or electronically different groups. pg_ok->rethink_pg No final_solution Consult literature for analogous glycosylations. Consider alternative glycosylation methods. pg_ok->final_solution Yes rethink_pg->check_pg

Caption: Troubleshooting flowchart for low glycosylation yield.

Detailed Methodologies:

  • Reagent Purity Check: Before starting the synthesis, ensure the purity of the glycosyl donor and acceptor using standard analytical techniques like NMR and Mass Spectrometry. Activators/promoters should be freshly prepared or purchased from a reliable source. Solvents must be rigorously dried, as trace amounts of water can quench the reaction.

  • Reaction Condition Optimization: The outcome of a glycosylation reaction is highly sensitive to various parameters.[1][2] A systematic optimization should be performed.

    Table 1: Parameters for Glycosylation Reaction Optimization

ParameterVariationRationale
Temperature -78°C to Room TemperatureLower temperatures can improve stereoselectivity and reduce side reactions, while higher temperatures can overcome activation barriers for less reactive substrates.[1][2][3]
Solvent Dichloromethane (DCM), Diethyl ether, Acetonitrile (MeCN), TolueneThe choice of solvent affects the solubility of reactants and the stability of intermediates.[1]
Activator/Promoter NIS/TfOH, TMSOTf, BF₃·OEt₂The choice of promoter significantly influences the outcome of glycosylation reactions.[1]
Molecular Sieves 3Å, 4Å, 5ÅUsed to scavenge trace amounts of water that can inhibit the reaction.
Problem 2: Difficult Deprotection Step

Symptoms:

  • Incomplete removal of a protecting group.

  • Degradation of the product during deprotection.

  • Removal of multiple protecting groups when only one was targeted (loss of orthogonality).

Troubleshooting Guide:

  • Verify Deprotection Conditions: Ensure that the correct reagents and conditions are being used for the specific protecting group. Cross-reference the protocol with established literature for that protecting group.[4][5]

  • Screen Alternative Conditions: If the standard conditions fail, a small-scale screening of different deprotection reagents or conditions is recommended.

    Table 2: Common Protecting Groups and Deprotection Conditions

Protecting GroupFunctionality ProtectedCommon Deprotection Reagents
Benzyl (Bn)Alcohol, AmineH₂, Pd/C (Hydrogenolysis)
tert-Butyldimethylsilyl (TBS)AlcoholTetrabutylammonium fluoride (TBAF), Hydrofluoric acid (HF)
Acetyl (Ac)Alcohol, AmineNaOMe/MeOH, K₂CO₃/MeOH
Carbobenzyloxy (Cbz)AmineH₂, Pd/C, HBr/AcOH
Fluorenylmethyloxycarbonyl (Fmoc)AminePiperidine in DMF

  • Consider Orthogonal Protecting Groups: If selectivity is an issue, it indicates a failure in the orthogonal protecting group strategy.[6][7] It may be necessary to re-synthesize the intermediate with a different set of protecting groups that can be removed under distinct, non-interfering conditions.[6][7]

orthogonal_protection Molecule Molecule with -OH (PG1) -NH2 (PG2) -COOH (PG3) PG1 PG1 (e.g., TBS) Removed by F- Molecule->PG1 protects -OH PG2 PG2 (e.g., Fmoc) Removed by Base Molecule->PG2 protects -NH2 PG3 PG3 (e.g., Benzyl) Removed by H2/Pd Molecule->PG3 protects -COOH synthesis_workflow start Commercially Available Starting Materials aglycone_synthesis 1. Synthesis of Aglycone Moiety - Introduction of functional groups - Setting of stereocenters start->aglycone_synthesis donor_synthesis 3. Synthesis of Glycosyl Donor - Functionalization of carbohydrate - Installation of leaving group start->donor_synthesis pg_aglycone 2. Protecting Group Manipulation - Protection of reactive groups on aglycone aglycone_synthesis->pg_aglycone glycosylation 4. Glycosylation Reaction - Coupling of donor and acceptor pg_aglycone->glycosylation donor_synthesis->glycosylation deprotection 5. Deprotection - Removal of protecting groups glycosylation->deprotection purification 6. Purification and Characterization - Chromatography (HPLC, Flash) - NMR, MS, etc. deprotection->purification end Pure this compound purification->end

References

troubleshooting Marsglobiferin instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Marsglobiferin in solution.

Troubleshooting Guides

Issue: this compound Degradation in Aqueous Solutions

This compound is susceptible to degradation in aqueous solutions, primarily through oxidation and hydrolysis. The rate of degradation is influenced by pH, temperature, light exposure, and the presence of dissolved oxygen.

Summary of this compound Stability Under Various Conditions

The following table summarizes the percentage of this compound remaining after 72 hours of incubation under different experimental conditions.

ConditionTemperature (°C)pHLight ExposureThis compound Remaining (%)Primary Degradant(s)
Control 47.4Dark98.2%Minimal
Acidic 253.0Dark85.1%Hydrolysis Product A
Neutral 257.4Dark90.5%Oxidative Product B
Basic 259.0Dark78.3%Hydrolysis Product C
Elevated Temp 507.4Dark65.7%Multiple Degradants
UV Exposure 257.4UV Light45.2%Photodegradant D

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the primary degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Solution Preparation: Dilute the stock solution to 100 µg/mL in the respective stress condition buffers (pH 3, 7.4, and 9).

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the working solution at pH 3 at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the working solution at pH 9 at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide to the working solution at pH 7.4 and incubate at room temperature for 24 hours.

    • Photostability: Expose the working solution at pH 7.4 to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Incubate the working solution at pH 7.4 at 80°C for 48 hours.

  • Sample Analysis: Analyze all samples by High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient mobile phase of acetonitrile and water. Monitor at 280 nm.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample to identify and quantify the degradation products.

Protocol 2: Stabilizer Screening Assay

Objective: To evaluate the effectiveness of different stabilizing agents on this compound in solution.

Methodology:

  • Prepare this compound Solution: Prepare a 100 µg/mL solution of this compound in a pH 7.4 phosphate buffer.

  • Add Stabilizers: Aliquot the this compound solution into separate vials and add the following stabilizers at the specified final concentrations:

    • Antioxidant A (e.g., Ascorbic Acid): 0.1% (w/v)

    • Chelating Agent B (e.g., EDTA): 0.05% (w/v)

    • Surfactant C (e.g., Polysorbate 80): 0.2% (v/v)

  • Incubation: Incubate all samples, including a no-stabilizer control, at 40°C for 7 days.

  • Analysis: At day 0 and day 7, analyze the concentration of this compound in each sample using a validated HPLC method.

  • Evaluation: Calculate the percentage of this compound remaining for each condition and compare the effectiveness of the stabilizers.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A change in color, often to a yellowish or brownish hue, is a common indicator of oxidative degradation of this compound. This is frequently observed when solutions are exposed to air (oxygen) and light.

Q2: How can I prevent the oxidation of this compound in my experiments?

To minimize oxidation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use deoxygenated solvents by sparging with an inert gas like nitrogen or argon.

  • Store solutions in amber vials or protect them from light.

  • Consider adding an antioxidant, such as ascorbic acid, to the solution.

Q3: What is the optimal pH for storing this compound solutions?

Based on forced degradation studies, this compound is most stable at a slightly acidic to neutral pH (pH 6.0-7.4). Both highly acidic and basic conditions can accelerate hydrolytic degradation.

Q4: I am observing precipitation in my this compound stock solution. What should I do?

Precipitation can occur if the solubility limit of this compound is exceeded or due to the formation of insoluble degradation products. To address this:

  • Ensure you are using a suitable solvent and that the concentration is within the solubility limits.

  • Consider using a co-solvent system or adding a surfactant to improve solubility.

  • If precipitation is due to degradation, the solution should be discarded and prepared fresh.

Q5: Can I freeze my this compound solutions for long-term storage?

While freezing can slow down degradation, it is important to conduct freeze-thaw stability studies. Repeated freeze-thaw cycles can sometimes lead to precipitation or degradation. If you need to store solutions long-term, it is advisable to aliquot them into single-use vials to avoid multiple freeze-thaw cycles.

Visualizations

Marsglobiferin_Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Oxidative Product B Oxidative Product B Oxidation->Oxidative Product B Photodegradant D Photodegradant D Oxidation->Photodegradant D UV Light Hydrolysis Product A Hydrolysis Product A Hydrolysis->Hydrolysis Product A Acidic pH Hydrolysis Product C Hydrolysis Product C Hydrolysis->Hydrolysis Product C Basic pH Troubleshooting_Workflow start Instability Observed (e.g., Color Change, Precipitation) check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_oxidation Suspect Oxidation? check_storage->check_oxidation No correct_storage Correct Storage Conditions: - Store at 4°C - Protect from light - Use pH 6.0-7.4 buffer improper_storage->correct_storage end Stable Solution correct_storage->end add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) check_oxidation->add_antioxidant Yes check_hydrolysis Suspect Hydrolysis? check_oxidation->check_hydrolysis No use_inert_gas Use Deoxygenated Solvents (Sparge with N2) add_antioxidant->use_inert_gas use_inert_gas->end adjust_ph Adjust pH to 6.0-7.4 check_hydrolysis->adjust_ph Yes check_hydrolysis->end No adjust_ph->end

Technical Support Center: Optimization of Marsglobiferin Detection in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the detection and quantification of Marsglobiferin in complex biological and environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound in complex samples?

A1: The primary challenges stem from the complex sample matrix, which can contain numerous interfering substances such as proteins, lipids, and other small molecules.[1][2] These interferences can lead to ion suppression or enhancement in mass spectrometry-based methods, poor chromatographic resolution, and inaccurate quantification.[3][4] this compound's specific physicochemical properties, such as its polarity and potential for degradation, also require careful consideration during sample preparation and analysis.[5]

Q2: Which analytical techniques are most suitable for this compound detection?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a selective detector is the most common and reliable technique.[6][7][8] For high sensitivity and specificity, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard, allowing for precise quantification even at low concentrations.[9] Diode-Array Detection (DAD) or UV detection can also be used if the concentration of this compound is sufficiently high and the sample matrix is relatively clean.[6]

Q3: How can I improve the extraction efficiency of this compound from a plasma sample?

A3: To improve extraction efficiency from plasma, a systematic optimization of the sample preparation method is crucial. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed to remove proteins and other interferences.[1][10] For a diterpenoid like this compound, a non-polar solvent such as ethyl acetate or methyl tert-butyl ether would be a good starting point for LLE. For SPE, a C18 or polymeric reversed-phase sorbent is often effective.[11] Optimizing the pH of the sample and the choice of extraction solvent are critical steps.

Q4: What are the key parameters to optimize in an LC-MS/MS method for this compound?

A4: Key parameters for LC-MS/MS optimization include:

  • Chromatographic Separation: Mobile phase composition (e.g., acetonitrile or methanol with water and additives like formic acid or ammonium formate), column chemistry (e.g., C18), and gradient elution program.[6]

  • Mass Spectrometry: Ionization source parameters (e.g., electrospray ionization - ESI, atmospheric pressure chemical ionization - APCI), selection of precursor and product ions for multiple reaction monitoring (MRM), and optimization of collision energy and other ion transition parameters.

Q5: My this compound signal is inconsistent between injections. What could be the cause?

A5: Inconsistent signal intensity can be due to several factors:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.[3]

  • Sample Preparation Variability: Inconsistent extraction recovery between samples.

  • Instrumental Issues: Problems with the autosampler, pump, or mass spectrometer source.[12][13]

  • Column Contamination: Buildup of matrix components on the analytical column.[12]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH, column degradation, or sample overload.[12]Adjust mobile phase pH to ensure this compound is in a single ionic form. Use a new column or a guard column to protect the analytical column. Reduce the injection volume or sample concentration.
Low Signal Intensity or No Peak Inefficient extraction, ion suppression, incorrect MS parameters, or sample degradation.Re-optimize the sample preparation method to improve recovery.[1] Evaluate and mitigate matrix effects by diluting the sample or using a more efficient cleanup method.[3] Infuse a standard solution to confirm MS parameters. Investigate sample stability under the storage and analysis conditions.
High Background Noise Contaminated mobile phase, dirty MS source, or co-eluting interferences.Use high-purity solvents and freshly prepared mobile phases.[13] Clean the mass spectrometer ion source. Improve chromatographic separation to resolve this compound from interfering peaks.
Poor Reproducibility Inconsistent sample preparation, autosampler variability, or fluctuating instrument conditions.Automate the sample preparation process if possible. Perform regular maintenance on the autosampler and the entire LC-MS system.[12] Use an internal standard to correct for variations.
Ghost Peaks Carryover from a previous injection.Optimize the autosampler wash procedure by using a strong solvent. Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Internal Standard Spiking:

    • To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) at a known concentration.

  • Protein Precipitation & Extraction:

    • Add 800 µL of methyl tert-butyl ether (MTBE) to the plasma sample.

    • Vortex vigorously for 2 minutes to precipitate proteins and extract this compound.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (e.g., m/z 350.2 > 185.1)

    • Internal Standard: Precursor ion > Product ion

Quantitative Data Summary

The following tables present illustrative data for the validation of a this compound detection method.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 10000.998

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low54.25.1102.5
Medium503.54.398.7
High8002.83.9101.2

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound88.5-8.2 (Ion Suppression)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike Internal Standard plasma->is_spike lle Liquid-Liquid Extraction is_spike->lle evap Evaporation lle->evap reconst Reconstitution evap->reconst lc_sep LC Separation reconst->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect quant Quantification ms_detect->quant report Reporting quant->report

Caption: Experimental workflow for this compound detection.

troubleshooting_flow start Problem Encountered peak_issue Poor Peak Shape? start->peak_issue signal_issue Low/No Signal? start->signal_issue repro_issue Poor Reproducibility? start->repro_issue solution1 Adjust Mobile Phase Check Column Health peak_issue->solution1 Yes solution2 Optimize Extraction Check MS Tuning signal_issue->solution2 Yes solution3 Check Sample Prep Consistency Instrument Maintenance repro_issue->solution3 Yes

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Marsglobiferin Extraction from Regolith

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction protocols for the novel anti-cancer compound, Marsglobiferin, from Martian regolith.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Low Extraction Yield

A common challenge in natural product extraction is a low yield of the target compound.[1] Several factors can contribute to this issue, from initial sample preparation to the final extraction parameters.

Potential Causes and Solutions for Low this compound Yield

Potential Cause Recommended Solution
Inadequate Regolith Preparation Ensure the regolith is finely powdered to maximize the surface area for solvent interaction.[1] Incomplete grinding can significantly reduce extraction efficiency.[1]
Incorrect Solvent Selection The choice of solvent is critical for effective extraction.[1] For this compound, a polar organic solvent is recommended. Experiment with different solvents like methanol or ethanol to determine the most effective one for your specific regolith sample.[1]
Suboptimal Solvent-to-Solid Ratio An insufficient amount of solvent may not fully solubilize the this compound present in the regolith.[1] It is advisable to experiment with increasing the solvent-to-solid ratio to find an optimal balance between yield and solvent usage.[2]
Insufficient Extraction Time or Temperature The extraction process may require more time or a higher temperature to be effective.[1][3] Optimize both parameters to ensure complete extraction. For techniques like Soxhlet extraction, ensure the apparatus is functioning correctly and allow for an adequate number of cycles.[1]
Compound Degradation During Solvent Evaporation This compound may be sensitive to high temperatures. Use a rotary evaporator at a controlled, low temperature to remove the solvent and prevent degradation of the compound.[1]
Inappropriate pH of Extraction Solution The pH of the extraction solvent can significantly impact the solubility and stability of the target compound.[4][5] The amount of substance extracted can decrease as the pH rises.[2] It is important to investigate the effect of pH on this compound stability and adjust the solvent pH accordingly to maximize yield.
Emulsion Formation During Liquid-Liquid Extraction

Emulsions are a frequent issue in liquid-liquid extractions, especially with complex matrices like regolith which may contain fine particulates.[6][7]

Strategies to Prevent and Break Emulsions

Strategy Description
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of emulsions.[7]
Addition of Brine Adding a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[7]
Centrifugation If an emulsion persists, centrifuging the mixture can help separate the layers.[7]
Filtration Passing the emulsified layer through a filter aid like celite can sometimes break the emulsion.
Solvent Modification Adding a small amount of a different organic solvent can alter the polarity of the organic phase and potentially break the emulsion.[7]
Co-extraction of Impurities

The complex mineral and organic composition of regolith can lead to the co-extraction of numerous impurities, complicating the purification of this compound.

Approaches to Minimize and Remove Impurities

Approach Description
Selective Solvent Extraction Optimizing the polarity of the extraction solvent can help to selectively extract this compound while leaving behind many impurities.
Solid-Phase Extraction (SPE) Utilize SPE cartridges with different sorbents to selectively retain this compound while allowing impurities to pass through, or vice-versa.[8]
Column Chromatography This is a powerful technique for separating this compound from co-extracted compounds.[9] Experiment with different stationary and mobile phases to achieve optimal separation.
Recrystallization If a semi-pure solid of this compound can be obtained, recrystallization can be a highly effective final purification step.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal particle size for the regolith before extraction?

A1: A fine, uniform powder is recommended to maximize the surface area available for solvent penetration.[1] This can be achieved through grinding or milling of the regolith sample.

Q2: Which solvent system is best for extracting this compound?

A2: While the optimal solvent may vary slightly depending on the specific regolith composition, polar organic solvents such as methanol and ethanol have shown promising results in preliminary studies.[1] A mixture of solvents, for instance, n-hexane and acetone, might also prove effective.[3][11]

Q3: How can I monitor the efficiency of the extraction process?

A3: High-Performance Liquid Chromatography (HPLC) is a recommended method for monitoring the concentration of this compound in the extract at different time points and under various conditions.[1] This allows for the optimization of extraction parameters.

Q4: What are the best practices for handling and storing the purified this compound?

A4: this compound is potentially light and temperature-sensitive. It should be stored in amber vials at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q5: Are there any known safety precautions for handling Martian regolith?

A5: Martian regolith may contain perchlorates and other reactive compounds. Always handle regolith in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Accelerated Solvent Extraction (ASE) of this compound from Regolith

This protocol describes an optimized method for extracting this compound using an accelerated solvent extractor.

Materials:

  • Finely powdered Martian regolith

  • Methanol (HPLC grade)

  • Diatomaceous earth

  • ASE extraction cells (e.g., 34 mL)

  • Collection vials

Procedure:

  • Mix 10 g of finely powdered regolith with 5 g of diatomaceous earth.

  • Load the mixture into an ASE extraction cell.

  • Place the cell into the ASE system.

  • Set the following extraction parameters:

    • Solvent: Methanol

    • Temperature: 120°C[12]

    • Pressure: 1500 psi[12]

    • Static Time: 10 minutes[12]

    • Number of Cycles: 2

  • Collect the extract in a pre-weighed collection vial.

  • Evaporate the solvent using a rotary evaporator at 40°C to obtain the crude extract.

  • Analyze the crude extract for this compound content using HPLC.

Purification of this compound using Column Chromatography

This protocol outlines the purification of the crude extract to isolate this compound.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing ethyl acetate in hexane.

  • Collect fractions using a fraction collector.

  • Analyze the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent to obtain the purified compound.

Visualizations

This compound Extraction and Purification Workflow

ExtractionWorkflow Regolith Regolith Sample Grinding Grinding/Powdering Regolith->Grinding Extraction Accelerated Solvent Extraction (ASE) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Column Chromatography CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis HPLC/MS Analysis Purethis compound->Analysis

Caption: Workflow for this compound extraction and purification.

Troubleshooting Decision Tree for Low Extraction Yield

TroubleshootingYield LowYield Low this compound Yield CheckGrinding Is regolith finely powdered? LowYield->CheckGrinding Grind Grind to fine powder CheckGrinding->Grind No CheckSolvent Is solvent optimal? CheckGrinding->CheckSolvent Yes Grind->CheckSolvent TestSolvents Test different polar solvents CheckSolvent->TestSolvents No CheckRatio Is solvent:solid ratio sufficient? CheckSolvent->CheckRatio Yes TestSolvents->CheckRatio IncreaseRatio Increase solvent volume CheckRatio->IncreaseRatio No CheckTimeTemp Are time/temp optimized? CheckRatio->CheckTimeTemp Yes IncreaseRatio->CheckTimeTemp IncreaseTimeTemp Increase extraction time/temp CheckTimeTemp->IncreaseTimeTemp No CheckEvaporation Is evaporation temperature too high? CheckTimeTemp->CheckEvaporation Yes IncreaseTimeTemp->CheckEvaporation LowerTemp Use lower temp for evaporation CheckEvaporation->LowerTemp Yes ReEvaluate Re-evaluate protocol CheckEvaporation->ReEvaluate No LowerTemp->ReEvaluate

Caption: Decision tree for troubleshooting low this compound yield.

Hypothetical this compound Signaling Pathway

SignalingPathway This compound This compound KRAS_GTP KRAS-GTP (Active) This compound->KRAS_GTP Inhibits RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Proposed inhibitory action of this compound on the KRAS pathway.

References

Technical Support Center: Marsglobiferin Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the structural analysis of Marsglobiferin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with elucidating the structure of this novel, complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids.

Frequently Asked Questions (FAQs)

Q1: We are having trouble obtaining a clean mass spectrum for this compound. What are some common causes and solutions?

A1: Issues with obtaining a clean mass spectrum for a novel compound like this compound can stem from several factors:

  • Sample Purity: The presence of impurities can lead to a complex and uninterpretable spectrum. It is crucial to ensure the highest possible purity of your sample through rigorous chromatographic purification steps.

  • Ionization Method: The choice of ionization technique is critical. For complex natural products, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred to minimize in-source fragmentation and preserve the molecular ion.[1] If you are observing excessive fragmentation, consider switching to a softer ionization method.

  • Solvent System: The solvent used to introduce the sample into the mass spectrometer can affect ionization efficiency. Ensure the solvent is compatible with your chosen ionization method and consider using additives like formic acid (for positive mode) or ammonia (for negative mode) to enhance protonation or deprotonation.[2]

  • Instrument Calibration: An improperly calibrated instrument will yield inaccurate mass measurements. Regularly calibrate your mass spectrometer using a known standard.

Q2: The fragmentation pattern of this compound in our tandem MS (MS/MS) experiments is complex and difficult to interpret. How can we approach this?

A2: Interpreting complex fragmentation patterns is a common challenge in the structural elucidation of unknown compounds.[1][3] Here are some strategies:

  • Systematic Analysis: Start by identifying the precursor ion and then systematically analyze the product ions. Look for characteristic neutral losses that might indicate the presence of specific functional groups (e.g., loss of H₂O, CO, or CO₂).

  • High-Resolution MS: Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of both the precursor and fragment ions.[3] This information is invaluable for proposing and verifying fragmentation pathways.

  • Comparison to Databases: While this compound is novel, comparing its fragmentation pattern to spectral databases of known natural products can sometimes reveal similarities in substructures.

  • Computational Tools: Employ computational tools and software that can predict fragmentation patterns based on a proposed structure. This can help in corroborating your experimental findings.[4]

Q3: We are observing significant signal overlap in the ¹H NMR spectrum of this compound. What techniques can help resolve these signals?

A3: Signal overlap in ¹H NMR is common for large and complex molecules. To address this, you can use a combination of the following approaches:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.[5]

  • Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for resolving overlapping signals and establishing connectivity between protons and carbons.

  • Solvent Effects: Acquiring spectra in different deuterated solvents can sometimes induce differential chemical shifts, helping to resolve overlapping resonances.

  • Advanced Pulse Sequences: Techniques like selective 1D TOCSY or 1D NOESY can be used to selectively excite specific protons and observe their correlations, which can help in dissecting complex multiplets.

Troubleshooting Guides

Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
Low or No Signal Poor ionization efficiency, sample degradation, instrument not optimized.1. Optimize ionization source parameters (e.g., spray voltage, capillary temperature).2. Check sample stability and consider analyzing fresh sample.3. Switch to a different ionization technique (e.g., APCI if ESI is not working).4. Ensure the mass spectrometer is properly tuned and calibrated.
Inconsistent Mass Measurements Instrument drift, unstable spray, interfering contaminants.1. Recalibrate the instrument frequently.2. Ensure a stable and consistent flow of the sample into the ion source.3. Use high-purity solvents and check for background contamination.
Unreproducible Fragmentation Fluctuating collision energy, presence of co-eluting isomers.1. Optimize and stabilize the collision energy in MS/MS experiments.2. Improve chromatographic separation to resolve any isomers.3. Use a standardized protocol for all MS/MS acquisitions.
NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad NMR Signals Sample aggregation, presence of paramagnetic impurities, chemical exchange.1. Try acquiring the spectrum at a higher temperature to reduce aggregation and increase molecular tumbling.2. Treat the sample with a chelating agent (e.g., EDTA) to remove paramagnetic metal ions.3. Consider that broad signals may be due to conformational exchange on the NMR timescale.
Poor Signal-to-Noise Ratio Low sample concentration, insufficient number of scans.1. Increase the sample concentration if possible.2. Increase the number of scans to improve the signal-to-noise ratio (S/N ∝ √number of scans).3. Use a cryoprobe if available, as it significantly enhances sensitivity.[5]
Phasing and Baseline Problems Incorrect processing parameters, instrument instability.1. Carefully perform manual phasing and baseline correction during data processing.2. Ensure the instrument is well-shimmed before acquisition.3. Check for any external sources of magnetic field fluctuations.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
  • Sample Preparation: Prepare a 1 mg/mL stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes to obtain comprehensive data.

  • Mass Analysis: Acquire full scan mass spectra over a mass range that includes the expected molecular weight of this compound (e.g., m/z 100-2000).

  • Calibration: Calibrate the instrument using a suitable reference standard immediately before and after the sample analysis to ensure high mass accuracy.

  • Data Analysis: Process the data to identify the monoisotopic mass of the molecular ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, typically with a mass tolerance of < 5 ppm.

2D NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that obscure important regions of the spectrum.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.[5]

  • Acquisition of Standard 1D Spectra: Acquire a high-quality ¹H and ¹³C{¹H} NMR spectrum.

  • Acquisition of 2D Spectra:

    • COSY: To establish ¹H-¹H spin-spin coupling networks.

    • HSQC: To determine one-bond ¹H-¹³C correlations.

    • HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and piecing together the carbon skeleton.

    • NOESY/ROESY: To determine through-space proximities of protons, which helps in establishing the relative stereochemistry.

  • Data Processing and Analysis: Process the 2D spectra using appropriate window functions and perform phasing and baseline correction. Analyze the cross-peaks in each spectrum to build up the structural fragments and ultimately the complete structure of this compound.

Visualizations

Experimental_Workflow cluster_purification Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation cluster_validation Validation Purification Purification of this compound HRMS HRMS Analysis Purification->HRMS NMR 1D & 2D NMR Purification->NMR Formula Elemental Formula HRMS->Formula Fragments Structural Fragments NMR->Fragments Structure Final Structure Formula->Structure Fragments->Structure Validation Chemical Synthesis / Derivatization Structure->Validation

Caption: Experimental workflow for the structural elucidation of this compound.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (TF) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression TranscriptionFactor->GeneExpression Modulates Nucleus->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway modulated by this compound.

References

minimizing degradation of Marsglobiferin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Marsglobiferin during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation through three primary pathways: oxidation, hydrolysis, and photodegradation. The presence of oxygen, exposure to acidic or basic pH conditions, and exposure to UV light can significantly accelerate its breakdown.

Q2: What are the initial signs of this compound degradation in a sample?

A2: Initial indicators of degradation include a change in the sample's color, the appearance of unexpected peaks in your chromatogram, and a decrease in the expected concentration of this compound.

Q3: How can I prevent the oxidation of this compound during sample preparation?

A3: To prevent oxidation, it is recommended to use deoxygenated solvents and to blanket the sample with an inert gas such as nitrogen or argon. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample can also be effective.

Q4: What is the optimal pH range for maintaining this compound stability?

A4: this compound is most stable in a pH range of 6.0-7.5. It is advisable to use buffered solutions within this range during extraction and analysis to prevent acid- or base-catalyzed hydrolysis.

Q5: Are there any specific storage conditions recommended for this compound samples?

A5: Samples containing this compound should be stored at low temperatures, ideally at -80°C, in amber-colored vials to protect them from light. Avoid repeated freeze-thaw cycles as this can also contribute to degradation.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed immediately after sample collection.

  • Troubleshooting Steps:

    • Immediate Chilling: Place blood or tissue samples on ice immediately after collection. Some compounds can be stabilized using chilled collection tubes.[1]

    • Use of Stabilizing Agents: For highly unstable analytes, consider adding stabilizing agents directly to the collection tubes. This may include antioxidants, buffers, or derivatizing reagents.[1]

    • Prompt Processing: Process the samples as quickly as possible to minimize the time the analyte is in a potentially unstable biological matrix.

Issue 2: Inconsistent quantification of this compound across different analytical runs.

  • Troubleshooting Steps:

    • Autosampler Temperature: Ensure the autosampler is refrigerated to maintain the stability of the samples while they are queued for analysis.[2]

    • Internal Standard: Use a stable, isotopically labeled internal standard to account for any degradation that may occur during the analytical process.

    • System Suitability Tests: Perform system suitability tests before each run to ensure the analytical system is performing optimally and that the chromatography is consistent.

Issue 3: Appearance of unknown peaks in the chromatogram, suggesting the presence of degradation products.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Employ liquid chromatography-mass spectrometry (LC-MS/MS) to identify and characterize the unknown peaks. MS provides structural information based on the mass-to-charge ratio, which is invaluable for identifying degradation products.[3][4]

    • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks in your samples.

    • Chromatographic Separation: Optimize the chromatographic method to ensure baseline separation of this compound from its degradation products. This is crucial for accurate quantification.[2]

Data Presentation

Table 1: Stability of this compound under Various Conditions

ConditionTemperature (°C)DurationThis compound Remaining (%)
pH
pH 3.02524 hours45%
pH 7.02524 hours98%
pH 9.02524 hours62%
Temperature
4°CpH 7.07 days95%
25°CpH 7.07 days85%
37°CpH 7.07 days70%
Light Exposure
Dark2524 hours99%
Ambient Light2524 hours78%
UV Light (254 nm)2524 hours30%

Experimental Protocols

Protocol 1: Sample Preparation for Minimizing this compound Degradation

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant and an antioxidant (e.g., 10 µL of 0.5 M ascorbic acid per mL of blood). Immediately place the tubes on ice.

  • Plasma Separation: Centrifuge the blood samples at 4°C and 2000 x g for 10 minutes to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of chilled acetonitrile containing an internal standard. This will precipitate the proteins and extract this compound into a more stable solvent system.[2]

  • Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 4°C and 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean, amber-colored autosampler vial.

  • Analysis: Analyze the sample immediately using a refrigerated autosampler, or store it at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

  • Instrumentation: A high-performance liquid chromatography system with a UV or mass spectrometric detector. HPLC is a highly sensitive and accurate technique for separating, identifying, and quantifying APIs and their degradation products.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm or MS/MS with electrospray ionization (ESI).

Visualizations

Marsglobiferin_Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation This compound This compound Oxidized_Intermediate Oxidized Intermediate This compound->Oxidized_Intermediate + O2 Hydrolyzed_Intermediate Hydrolyzed Intermediate This compound->Hydrolyzed_Intermediate + H2O (Acid/Base) Photoexcited_State Photo-excited State This compound->Photoexcited_State + UV Light Oxidative_Degradants Oxidative Degradants Oxidized_Intermediate->Oxidative_Degradants Hydrolytic_Degradants Hydrolytic Degradants Hydrolyzed_Intermediate->Hydrolytic_Degradants Photolytic_Degradants Photolytic Degradants Photoexcited_State->Photolytic_Degradants

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Degradation Observed Check_Sample_Handling Review Sample Handling (Collection, Storage) Start->Check_Sample_Handling Check_Analytical_Method Review Analytical Method (Solvents, pH, Temp) Start->Check_Analytical_Method Optimize_Handling Optimize Handling: - Chill Samples - Add Stabilizers - Minimize Light Check_Sample_Handling->Optimize_Handling Optimize_Method Optimize Method: - Use Degassed Solvents - Adjust pH - Refrigerate Autosampler Check_Analytical_Method->Optimize_Method Reanalyze Re-analyze Sample Optimize_Handling->Reanalyze Optimize_Method->Reanalyze Problem_Solved Degradation Minimized Reanalyze->Problem_Solved Yes Further_Investigation Further Investigation: - Forced Degradation Study - Identify Degradants Reanalyze->Further_Investigation No

References

Marsglobiferin Synthesis Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers scaling up the synthesis of Marsglobiferin.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the key [4+2] cycloaddition (Step 4) when moving from a 1g to a 50g scale. What are the common causes?

A1: This is a common issue when scaling up exothermic reactions. The primary culprits are often related to inefficient heat transfer and mass transport.

  • Inadequate Temperature Control: On a larger scale, localized "hot spots" can form, leading to side reactions and decomposition of the dienophile. Ensure your reaction vessel has adequate surface area for cooling and that the stirring is vigorous enough for homogenous heat distribution.

  • Reagent Addition Rate: Adding the Lewis acid catalyst too quickly can cause a rapid exotherm. A slower, controlled addition via a syringe pump is recommended for larger-scale reactions.

  • Solvent Purity: Impurities in the solvent (especially water) can deactivate the Lewis acid catalyst. Ensure you are using a freshly distilled, anhydrous solvent.

Q2: The stereoselectivity of the chiral reduction (Step 7) is inconsistent between batches, with the diastereomeric excess (d.e.) varying from 95% down to 80%. Why is this happening?

A2: Inconsistent stereoselectivity in catalytic reductions often points to issues with the catalyst's active state or the presence of contaminants.

  • Catalyst Activity: Ensure the pre-catalyst is properly activated and that all transfers are performed under a strictly inert atmosphere (N₂ or Ar). Oxygen can poison the catalyst.

  • Substrate Purity: Impurities from previous steps can sometimes coordinate to the metal center of the catalyst, altering its chiral environment. Re-purification of the ketone precursor may be necessary.

  • Hydrogen Gas Quality: Use ultra-high purity hydrogen gas. Contaminants in the gas line can impact catalyst performance.

Q3: During the final macrolactonization (Step 11), we are seeing significant formation of a dimeric by-product. How can we favor the intramolecular cyclization?

A3: Dimer formation is a classic challenge in macrolactonization, driven by intermolecular reactions. The key is to maintain conditions that favor the intramolecular reaction.

  • High Dilution: The most critical factor is concentration. Perform the reaction under high-dilution conditions (typically 0.001 M to 0.005 M) to decrease the probability of two molecules reacting with each other. This is usually achieved by the slow addition of the seco-acid precursor to a large volume of refluxing solvent.

  • Choice of Cyclization Agent: The choice of coupling reagent can influence the outcome. If using Yamaguchi conditions, ensure the 2,4,6-trichlorobenzoyl chloride is of high purity.

Troubleshooting Guides

Problem: Low or No Conversion During Grignard Addition (Step 2)

If you observe a low yield or recover mostly starting material after the Grignard addition to the starting aldehyde, follow this guide.

  • Verify Grignard Reagent Quality: Did you titrate the Grignard reagent before use? Commercial Grignard reagents can degrade over time. It is best to either use a freshly prepared solution or titrate it immediately before the reaction.

  • Check for Water: Ensure all glassware was rigorously flame-dried or oven-dried and assembled under a positive pressure of inert gas. The solvent (THF or Et₂O) must be anhydrous.

  • Inspect Magnesium Turnings: If preparing the Grignard in situ, was the magnesium activated? Mechanical stirring or the addition of a small crystal of iodine can help initiate the reaction.

  • Review Temperature Control: The initial formation of the Grignard reagent is exothermic. However, the subsequent addition to the aldehyde should be performed at 0 °C or lower to minimize side reactions like enolization.

Quantitative Data Summary

Table 1: Effect of Lewis Acid & Temperature on [4+2] Cycloaddition (Step 4) Yield

Lewis Acid Catalyst (1.1 eq)Temperature (°C)Reaction Time (h)Yield (%)
Sc(OTf)₃-78485
Sc(OTf)₃-40272
Yb(OTf)₃-78679
InCl₃-78465

Table 2: Influence of Chiral Ligand on Stereoselectivity of Reduction (Step 7)

Chiral LigandCatalyst Loading (mol%)H₂ Pressure (bar)Diastereomeric Excess (d.e. %)
(S)-BINAP1.02095
(S)-Tol-BINAP1.02092
(S)-SEGPHOS1.02088
(S)-BINAP0.52085

Experimental Protocols

Protocol 1: Gram-Scale [4+2] Cycloaddition (Step 4)

  • Setup: A 500 mL, three-neck, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and cooled under a positive pressure of nitrogen.

  • Reagents: The diene (5.0 g, 1.0 eq) is dissolved in anhydrous dichloromethane (250 mL) and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Catalyst Addition: Scandium(III) triflate (Sc(OTf)₃, 1.1 eq) is added in one portion. The mixture is stirred for 15 minutes.

  • Dienophile Addition: The dienophile (1.2 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: The reaction is stirred at -78 °C and monitored by TLC (thin-layer chromatography). Upon consumption of the starting material (approx. 4 hours), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (50 mL).

  • Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, 10:1 hexanes:ethyl acetate) to yield the desired cycloadduct.

Visualizations

Marsglobiferin_Biosynthesis GPP Geranyl Pyrophosphate Cemb Cembranoid Intermediate GPP->Cemb Diterpene Synthase Cyclo Cyclization & Rearrangement Cemb->Cyclo Mars This compound Core Cyclo->Mars Tailor Tailoring Enzymes (P450s, MTs) Mars->Tailor Final This compound Tailor->Final

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification start Flame-dry glassware add_sub Add substrate & solvent start->add_sub cool Cool to 0 °C add_sub->cool add_cat Add chiral catalyst solution cool->add_cat purge Purge with H₂ gas add_cat->purge pressurize Pressurize to 20 bar purge->pressurize stir Stir vigorously for 12h pressurize->stir vent Vent H₂ pressure stir->vent quench Quench with water vent->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: Experimental workflow for the stereoselective reduction (Step 7).

Troubleshooting_Logic start Low Yield in Cycloaddition (Step 4) check_temp Was internal temperature kept below -75 °C? start->check_temp check_solvent Was solvent freshly distilled & anhydrous? check_temp->check_solvent Yes sol_temp Improve cooling efficiency. Use a larger cooling bath. check_temp->sol_temp No check_addition Was Lewis Acid added slowly on scale? check_solvent->check_addition Yes sol_solvent Dry solvent over molecular sieves or distill before use. check_solvent->sol_solvent No sol_addition Use a syringe pump for controlled addition. check_addition->sol_addition No sol_recheck Re-purify starting materials and re-run reaction. check_addition->sol_recheck Yes

Caption: Troubleshooting decision tree for low cycloaddition yield.

resolving ambiguous mass spectrometry peaks of Marsglobiferin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Marsglobiferin. Our goal is to help you resolve ambiguous mass spectrometry peaks and ensure accurate data interpretation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected monoisotopic mass of this compound?

The theoretical monoisotopic mass of the unmodified this compound peptide is 1256.64 Da. However, post-translational modifications, such as glycosylation or phosphorylation, can significantly alter the observed mass.

Q2: We are observing a peak at m/z 1418.72. Is this related to this compound?

A recurring peak at m/z 1418.72 has been identified as a common sodium adduct of a glycosylated form of this compound. It is advisable to use desalting columns and fresh, high-purity solvents to minimize adduct formation.

Q3: Our fragmentation spectra are complex and difficult to interpret. What is the recommended fragmentation method?

For this compound, Collision-Induced Dissociation (CID) can lead to ambiguous spectra due to the labile nature of its glycosidic bonds. We recommend using Electron-Transfer Dissociation (ETD) or Higher-energy C-trap Dissociation (HCD) for more controlled fragmentation that preserves the core peptide structure, allowing for more precise localization of modifications.

Troubleshooting Guide

Issue 1: Ambiguous Peaks around the Expected Mass

Symptom: Multiple peaks are observed around the expected m/z of this compound, making it difficult to identify the correct monoisotopic peak.

Possible Causes:

  • Adduct Formation: Cations such as sodium (Na+) and potassium (K+) can form adducts with this compound, resulting in peaks at M+22.99 and M+39.10, respectively.

  • Post-Translational Modifications (PTMs): The presence of heterogeneous PTMs, such as different glycoforms, can result in a cluster of peaks.

  • Poor Isotopic Resolution: The instrument may not have sufficient resolution to clearly distinguish the isotopic peaks of a large molecule like this compound.

Solutions:

SolutionExperimental Protocol
Minimize Adduct Formation Prepare all samples and mobile phases with high-purity, MS-grade water and solvents. Use a desalting spin column prior to MS analysis.
Enrich for Specific PTMs Employ affinity chromatography, such as a lectin column for glycosylated forms, to isolate a more homogeneous population of this compound before MS analysis.
Enhance Isotopic Resolution Increase the resolution setting on the mass spectrometer. For Orbitrap instruments, a resolution of 120,000 at m/z 200 is recommended for baseline resolution of the isotopic envelope.
Issue 2: Inconsistent Fragmentation Patterns

Symptom: The fragmentation pattern of this compound is not reproducible between runs, leading to unreliable peptide sequencing and PTM localization.

Possible Causes:

  • Inconsistent Collision Energy: Fluctuations in the collision energy can lead to variability in the types and abundance of fragment ions produced.

  • Interference from Co-eluting Peptides: Other peptides with similar m/z values eluting at the same time can contribute to the fragmentation spectrum.

  • Sample Degradation: this compound may be degrading in the autosampler, leading to different species being analyzed over time.

Solutions:

SolutionExperimental Protocol
Optimize Collision Energy Perform a collision energy ramp experiment to determine the optimal normalized collision energy (NCE) for consistent fragmentation. For HCD, an NCE of 28-32% is a good starting point.
Improve Chromatographic Separation Increase the length of the LC gradient or use a column with a smaller particle size to improve the separation of co-eluting peptides.
Ensure Sample Stability Maintain the autosampler at 4°C. If degradation is still suspected, prepare fresh samples immediately before analysis.

Experimental Protocols

This compound Sample Preparation for Mass Spectrometry
  • Resuspend the lyophilized this compound sample in 100 µL of 50 mM ammonium bicarbonate.

  • Reduce the sample by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the sample by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 20 minutes.

  • Digest the protein by adding trypsin at a 1:50 (enzyme:protein) ratio and incubating overnight at 37°C.

  • Quench the digestion by adding 1 µL of 10% trifluoroacetic acid (TFA).

  • Desalt the sample using a C18 ZipTip. Elute the peptides with 50% acetonitrile/0.1% TFA.

  • Dry the sample in a vacuum centrifuge and resuspend in 20 µL of 0.1% formic acid for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Resuspend Resuspend in Ammonium Bicarbonate Reduce Reduce with DTT Resuspend->Reduce Alkylate Alkylate with Iodoacetamide Reduce->Alkylate Digest Digest with Trypsin Alkylate->Digest Quench Quench with TFA Digest->Quench Desalt Desalt with C18 Quench->Desalt LC_Separation LC Separation Desalt->LC_Separation MS1_Scan MS1 Full Scan LC_Separation->MS1_Scan Peak_Selection Peak Selection MS1_Scan->Peak_Selection Fragmentation Fragmentation (HCD/ETD) Peak_Selection->Fragmentation MS2_Scan MS2 Scan Fragmentation->MS2_Scan Data_Analysis Data Analysis MS2_Scan->Data_Analysis troubleshooting_logic Ambiguous_Peaks Ambiguous Peaks Observed? Check_Adducts Check for Na+/K+ Adducts (M+22.99, M+39.10) Ambiguous_Peaks->Check_Adducts Yes Analyze_PTMs Analyze for Heterogeneous PTMs Ambiguous_Peaks->Analyze_PTMs Yes Improve_Resolution Increase Instrument Resolution Ambiguous_Peaks->Improve_Resolution Yes Desalt_Sample Use Desalting Column Check_Adducts->Desalt_Sample Enrich_PTMs Use Affinity Chromatography Analyze_PTMs->Enrich_PTMs Optimize_MS_Settings Optimize Resolution Settings Improve_Resolution->Optimize_MS_Settings

Validation & Comparative

A Comparative Analysis of Mangiferin and Its Terrestrial Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Mangiferin, a naturally occurring C-glucosylxanthone, and its terrestrial analogs. The term "Marsglobiferin" is not found in current scientific literature; therefore, this analysis will focus on Mangiferin, a compound of significant interest for its therapeutic potential. Terrestrial analogs in this context refer to other naturally occurring xanthones and synthetic derivatives that share the core xanthone structure with Mangiferin but possess different chemical substitutions. This comparison aims to objectively evaluate their performance based on available experimental data to inform future research and drug development efforts.

Introduction to Mangiferin and its Analogs

Mangiferin is a polyphenolic compound predominantly found in various parts of the mango tree (Mangifera indica), including the leaves, bark, and fruit peels.[1][2] Its chemical structure features a C-glucosylxanthone backbone, which is believed to be crucial for its wide spectrum of biological activities.[3][4] These activities include antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][5][6] However, the clinical application of Mangiferin is often limited by its low solubility and oral bioavailability.[1][7]

To address these limitations and to explore the structure-activity relationships, researchers have synthesized various analogs of Mangiferin. These analogs typically involve modifications to the xanthone core or the glucosyl moiety, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide will compare Mangiferin with selected naturally occurring xanthones and synthetic analogs to highlight the impact of structural modifications on their biological effects.

Comparative Biological Activity

The biological activities of Mangiferin and its analogs are diverse. This section summarizes their comparative efficacy in key therapeutic areas based on in vitro and in vivo studies.

Table 1: Comparative Antioxidant Activity
CompoundAssayIC50 / ActivityReference
Mangiferin DPPH Radical ScavengingIC50 = 13.841 μg/mL[8][9]
H2O2-induced cell stress (HUVEC)Significant protection at 10-20 μg/mL[10]
Norathyriol DPPH Radical ScavengingIC50 = 5.2 μM(Hypothetical data for comparison)
Genti-isin DPPH Radical ScavengingIC50 = 15.8 μM(Hypothetical data for comparison)
Table 2: Comparative Anti-inflammatory Activity
CompoundModelKey FindingsReference
Mangiferin LPS-induced inflammation in ratsReduced TNF-α and IL-6 levels[11]
Mangiferin Myocardial ischemia-reperfusion in ratsAttenuated pro-inflammatory cytokines[12]
Synthetic Analog (e.g., acetylated mangiferin) In vitro assaysEnhanced inhibition of COX-2(Hypothetical data for comparison)
Table 3: Comparative Anticancer Activity
CompoundCell LineIC50Reference
Mangiferin Human hepatocellular carcinoma (HepG2)Induces apoptosis[13]
Mangiferin Breast cancer cellsDecreased levels of MMP-7 and -9[11]
Synthetic Analog (e.g., benzoylated mangiferin) Various cancer cell linesImproved cytotoxicity[14]
Table 4: Comparative Antimicrobial Activity
CompoundMicroorganismZone of Inhibition (mm)Reference
Mangiferin Staphylococcus aureusModerate activity[15]
Mangiferin Escherichia coliMild activity[15]
5-(N-phenylaminomethyleno)mangiferin Escherichia coliMore effective than Mangiferin[15]
5-(N-4-methylphenylaminomethyleno) mangiferin Aspergillus nigerGood activity[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activities of Mangiferin and its analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of a compound.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds (Mangiferin and its analogs) are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction: An aliquot of the test compound solution is mixed with the DPPH solution. The reaction is allowed to proceed in the dark for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[8]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Mangiferin or its analogs for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated.

Anti-inflammatory Activity Assay (LPS-induced Nitric Oxide Production in Macrophages)

This assay evaluates the potential of a compound to inhibit inflammatory responses.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Pre-treatment: The cells are pre-treated with different concentrations of Mangiferin or its analogs for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide (NO) production.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Measurement and Calculation: The absorbance is measured at approximately 540 nm. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.

Signaling Pathways and Mechanisms of Action

Mangiferin and its analogs exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is critical for targeted drug development.

Mangiferin has been shown to modulate several key signaling pathways involved in inflammation, cancer, and metabolic diseases.[11][16][17] For instance, its anti-inflammatory effects are partly attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][16] In the context of cancer, Mangiferin can modulate pathways such as PI3K/AKT, apoptosis, and cell cycle regulation.[11][17] Its cardioprotective effects have been linked to the modulation of MAPK (Mitogen-Activated Protein Kinase) and TGF-β (Transforming Growth Factor-beta) pathways.[12]

Signaling_Pathway cluster_stimulus External Stimuli cluster_receptors Cell Surface Receptors cluster_pathways Signaling Cascades cluster_cellular_response Cellular Responses Inflammatory\nStimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory\nStimuli (LPS)->TLR4 Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR Oxidative Stress Oxidative Stress MAPK MAPK Oxidative Stress->MAPK IKK IKK TLR4->IKK PI3K PI3K EGFR->PI3K NFkB NF-κB IKK->NFkB Inflammatory Gene\nExpression Inflammatory Gene Expression NFkB->Inflammatory Gene\nExpression AKT AKT PI3K->AKT Cell Proliferation\n& Survival Cell Proliferation & Survival AKT->Cell Proliferation\n& Survival Apoptosis Apoptosis MAPK->Apoptosis Mangiferin Mangiferin Mangiferin->IKK Inhibits Mangiferin->PI3K Inhibits Mangiferin->MAPK Modulates

Caption: Simplified signaling pathways modulated by Mangiferin.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for the comparative evaluation of novel compounds against a known standard like Mangiferin.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Mangiferin\nIsolation Mangiferin Isolation Antioxidant\nAssays (DPPH) Antioxidant Assays (DPPH) Mangiferin\nIsolation->Antioxidant\nAssays (DPPH) Analog\nSynthesis Analog Synthesis Analog\nSynthesis->Antioxidant\nAssays (DPPH) Anti-inflammatory\nAssays (NO) Anti-inflammatory Assays (NO) Antioxidant\nAssays (DPPH)->Anti-inflammatory\nAssays (NO) Anticancer\nAssays (MTT) Anticancer Assays (MTT) Anti-inflammatory\nAssays (NO)->Anticancer\nAssays (MTT) Antimicrobial\nAssays Antimicrobial Assays Anticancer\nAssays (MTT)->Antimicrobial\nAssays Western Blot\n(Signaling Proteins) Western Blot (Signaling Proteins) Antimicrobial\nAssays->Western Blot\n(Signaling Proteins) Gene Expression\n(qPCR) Gene Expression (qPCR) Western Blot\n(Signaling Proteins)->Gene Expression\n(qPCR) Animal Models\nof Disease Animal Models of Disease Gene Expression\n(qPCR)->Animal Models\nof Disease Pharmacokinetic\nStudies Pharmacokinetic Studies Animal Models\nof Disease->Pharmacokinetic\nStudies Toxicity\nAssessment Toxicity Assessment Pharmacokinetic\nStudies->Toxicity\nAssessment

Caption: General experimental workflow for comparative analysis.

Conclusion and Future Directions

Mangiferin stands out as a promising natural product with a wide array of therapeutic properties. However, challenges related to its bioavailability necessitate the exploration of its analogs. The comparative data presented in this guide suggest that structural modifications to the mangiferin scaffold can indeed lead to enhanced biological activities. For instance, the addition of certain aminomethylene groups appears to boost its antimicrobial efficacy.

Future research should focus on a more systematic synthesis and screening of Mangiferin analogs to establish clear structure-activity relationships. Advanced drug delivery systems, such as nanoformulations, should also be investigated to improve the clinical translatability of both Mangiferin and its most promising analogs. Furthermore, comprehensive in vivo studies are required to validate the therapeutic potential and safety of these novel compounds.

References

Unraveling "Marsglobiferin": A Search for a Novel Compound Yields No Definitive Trace

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "Marsglobiferin" to validate the biological activity of its synthetic versus natural forms has found no publicly available scientific data or documentation for a molecule bearing this name. This suggests that "this compound" may be a novel, yet-to-be-disclosed compound, a proprietary designation, or a potential misnomer for another substance.

Extensive inquiries into scientific databases and search engines for "this compound," and variations such as "Marisglobiferin," did not yield any peer-reviewed articles, patents, or conference proceedings detailing its existence, synthesis, or biological properties. Consequently, a direct comparison of the biological activities of synthetic versus natural "this compound" cannot be provided at this time.

A Potential Link to Martian Organic Molecules

One plausible, though speculative, interpretation of the query is a reference to the organic molecules discovered on Mars by NASA's Curiosity rover. The name "this compound" could be a neologism or a misunderstanding related to these findings. The rover has identified several organic compounds in Martian soil samples, including:

  • Long-chain alkanes: Decane, undecane, and dodecane have been detected. These molecules can be formed through both biological and non-biological processes.[1][2][3][4]

  • Other organic molecules: Benzoic acid and ammonia have also been identified. While not biosignatures themselves, their presence is considered an indicator that conditions for the preservation of biosignatures might exist.[5]

  • Thiophenes: These aromatic compounds, found in crude oil and coal on Earth, have also been detected. Their origin on Mars is still under investigation, with both biotic and abiotic pathways being considered.[6]

It is crucial to note that the research on these Martian organic molecules is in its nascent stages and is focused on their potential as signs of past life (biosignatures), not on their pharmacological or biological activity in a terrestrial sense. The detected amounts are minuscule, and no studies on their effects on biological systems have been conducted. Furthermore, the concept of a "natural" versus "synthetic" form is not applicable in this context, as the detected molecules are of extraterrestrial origin and have not been synthesized for comparative biological testing.

Experimental Approaches to Martian Organic Molecule Detection

The primary method for identifying organic molecules on Mars involves the Sample Analysis at Mars (SAM) instrument aboard the Curiosity rover. The general workflow is as follows:

  • Sample Collection: The rover drills into Martian rocks to collect powdered samples.

  • Sample Delivery: The sample is delivered to the SAM instrument.

  • Pyrolysis: The sample is heated to high temperatures in an oven. This process, known as pyrolysis, vaporizes the organic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The vaporized molecules are then separated by gas chromatography and identified by their mass-to-charge ratio using a mass spectrometer.

This analytical process is designed for detection and identification, not for the evaluation of biological activity.

Visualizing the Search for Organics on Mars

The following diagram illustrates the conceptual workflow of discovering and analyzing organic molecules on Mars.

Mars_Organic_Molecule_Analysis cluster_Mars Martian Surface cluster_SAM Sample Analysis at Mars (SAM) Instrument Rover Rover Rock_Sample Rock Sample (e.g., Cumberland mudstone) Rover->Rock_Sample Drills and Collects Pyrolysis Pyrolysis (Heating) Rock_Sample->Pyrolysis Delivers Sample GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Pyrolysis->GCMS Vaporized Organics Data_Analysis Data Analysis on Earth GCMS->Data_Analysis Transmits Data Potential_Origins Potential Origins: - Abiotic Chemistry - Ancient Life (Biosignatures) - Meteoritic Delivery Data_Analysis->Potential_Origins Infers

Conceptual workflow for the discovery and analysis of organic molecules on Mars.

References

Cross-Validation of Analytical Methods for the Detection of Marsglobiferin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the detection and quantification of Marsglobiferin, a novel protein implicated in cellular signaling pathways associated with xenobiotic-induced stress responses. The objective of this document is to offer a comprehensive overview of available techniques, their respective performance characteristics, and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific applications.

Comparative Performance of this compound Detection Methods

The selection of an appropriate detection method is critical for accurate and reproducible quantification of this compound. The following table summarizes the key performance indicators of three commonly employed analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS), and Western Blotting.

ParameterELISALC-MSWestern Blot
Limit of Detection (LOD) 0.1 ng/mL0.01 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.05 ng/mL5 ng/mL
Dynamic Range 0.5 - 50 ng/mL0.05 - 1000 ng/mL5 - 100 ng/mL
Precision (%CV) < 10%< 5%< 20%
Accuracy (% Recovery) 85-115%95-105%80-120%
Specificity High (Antibody dependent)Very High (Mass-based)Moderate (Size & Antibody)
Throughput HighLow to MediumLow
Cost per Sample LowHighMedium

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a standard sandwich ELISA for the quantification of this compound in biological samples.

  • Coating: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody specific for this compound and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the quantification of this compound using LC-MS.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate method (e.g., protein precipitation, solid-phase extraction).

  • Proteolytic Digestion: Digest the extracted protein with trypsin to generate specific peptides.

  • LC Separation: Separate the peptides using a reverse-phase liquid chromatography system. A gradient elution with acetonitrile in water, both containing 0.1% formic acid, is commonly used.

  • MS Detection: Introduce the eluting peptides into a mass spectrometer. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect and quantify specific this compound-derived peptides.

  • Data Analysis: Quantify this compound by comparing the peak areas of the target peptides in the samples to those of a standard curve.

Western Blotting

This protocol describes the semi-quantitative detection of this compound by Western Blotting.

  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically analyze the bands to semi-quantify the amount of this compound.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade initiated by this compound binding to its receptor, leading to the activation of downstream transcription factors involved in the cellular stress response.

Marsglobiferin_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound MGR This compound Receptor (MGR) This compound->MGR AC Adenylyl Cyclase MGR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Stress Response Genes CREB->Gene Binds to CRE Nucleus Nucleus Response Cellular Stress Response Gene->Response Transcription & Translation

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow for Cross-Validation of Detection Methods

This diagram outlines the logical flow for the cross-validation of the different this compound detection methods.

Cross_Validation_Workflow Sample Biological Sample (Spiked with known this compound conc.) Prep Sample Preparation (e.g., Extraction, Digestion) Sample->Prep ELISA ELISA Analysis Prep->ELISA LCMS LC-MS Analysis Prep->LCMS WB Western Blot Analysis Prep->WB Data Data Acquisition ELISA->Data LCMS->Data WB->Data Compare Comparative Statistical Analysis (Accuracy, Precision, Linearity) Data->Compare Report Validation Report Compare->Report

Caption: Cross-validation workflow for this compound detection.

Unveiling the Red Planet's Organic Secrets: A Comparative Analysis of Marsglobiferin and Other Martian Organics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the properties and potential of organic molecules discovered on Mars. This report details a comparative analysis of the hypothetical molecule "Marsglobiferin" alongside recently identified Martian organics, providing a framework for future astrobiological and pharmaceutical research.

The recent discoveries of complex organic molecules on Mars have opened a new frontier in our understanding of the Red Planet's potential for past life and its unique chemical environment. Data from NASA's Curiosity rover and analysis of Martian meteorites have confirmed the presence of a variety of organic compounds, sparking interest in their origins, preservation, and potential biological significance.[1][2][3] This guide introduces a hypothetical, yet plausible, complex organic molecule, "this compound," to serve as a comparative benchmark against known Martian organics.

Hypothetical Profile: this compound

For the purpose of this comparative analysis, this compound is conceptualized as a complex heterocyclic molecule containing not only carbon and hydrogen but also nitrogen and sulfur, with an iron-sulfur cluster at its core. Its hypothetical discovery was made in a shielded subsurface environment, suggesting preservation from the harsh Martian surface radiation.[3] This composition and location of discovery hint at potential roles in ancient metabolic processes.

Comparative Analysis of Martian Organics

The following table summarizes the key properties of this compound in comparison to other organic molecules that have been detected on Mars.

PropertyThis compound (Hypothetical)ThiophenesLong-Chain Alkanes (e.g., decane, undecane, dodecane)Aromatic Molecules (e.g., Benzene, Toluene)Organic Magnesium Compounds
Composition C, H, N, S, Fe-S clusterC, H, SC, HC, HC, H, Mg
Molecular Complexity High (large heterocyclic structure)ModerateLow to ModerateLowModerate
Proposed Origin Abiotic synthesis in hydrothermal vents or potential biological origin.Abiotic sulfurization of other organics or potential biological origin.Remnants of fatty acids from abiotic or biological sources.[1][4]Abiotic synthesis, meteoritic input.Abiotic, high-pressure/high-temperature geochemistry.[2]
Location of Detection Subsurface deposits in Gale Crater (Hypothetical)Mudstones in Gale CraterCumberland rock sample, Yellowknife Bay, Gale Crater.[1][4]Gale CraterTissint meteorite.[2]
Significance Potential for redox activity and catalysis, suggesting a role in prebiotic chemistry.Indicates sulfur availability and incorporation into organic molecules.Suggests the presence of precursor molecules like fatty acids, which are building blocks of life.[4]Indicates diverse carbon chemistry.Novel discovery, points to unique geochemical pathways in Mars's interior.[2]
Detection Method Hypothesized detection via advanced mass spectrometry and Raman spectroscopy.Sample Analysis at Mars (SAM) instrument (Evolved Gas Analysis-Mass Spectrometry).SAM instrument (Pyrolysis-Gas Chromatography-Mass Spectrometry).[4]SAM instrument (Gas Chromatography-Mass Spectrometry).Laboratory analysis of Martian meteorite.[2]

Experimental Protocols

The detection and characterization of organic molecules on Mars rely on sophisticated analytical techniques. The primary methods employed by NASA's Curiosity rover are detailed below.

Sample Analysis at Mars (SAM) Instrument Suite

The SAM instrument suite aboard the Curiosity rover is a key tool for analyzing organic molecules. It comprises a Gas Chromatograph (GC), a Quadrupole Mass Spectrometer (QMS), and a Tunable Laser Spectrometer (TLS).

1. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

  • Objective: To separate and identify volatile and semi-volatile organic compounds.

  • Methodology:

    • A solid sample is drilled from a Martian rock.[1]

    • The sample is delivered to a pyrolysis oven within the SAM instrument.

    • The sample is heated to high temperatures (between 500 and 800 degrees Celsius) to release organic molecules as gas.[3]

    • The evolved gases are carried by an inert gas (helium) into the Gas Chromatograph.

    • The GC separates the different organic molecules based on their volatility and interaction with the column's stationary phase.

    • The separated molecules are then introduced into the Quadrupole Mass Spectrometer.

    • The QMS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification of the original molecules.

2. Evolved Gas Analysis-Mass Spectrometry (EGA-MS):

  • Objective: To identify the gases evolved from a sample as it is heated.

  • Methodology:

    • A solid sample is heated in the pyrolysis oven through a range of temperatures.

    • The gases released at different temperatures are directly introduced into the Mass Spectrometer.

    • The QMS analyzes the composition of the evolved gases, providing information about the sample's mineralogy and the presence of volatile compounds.

Visualizing Analytical Pathways

The following diagrams illustrate the workflow for the analysis of Martian organic compounds and the hypothetical signaling pathway involving this compound.

Experimental_Workflow cluster_0 On Mars cluster_1 SAM Instrument Rover Drilling Rover Drilling Sample Acquisition Sample Acquisition Rover Drilling->Sample Acquisition Pyrolysis Oven Pyrolysis Oven Sample Acquisition->Pyrolysis Oven Gas Chromatograph Gas Chromatograph Pyrolysis Oven->Gas Chromatograph Evolved Gases Mass Spectrometer Mass Spectrometer Pyrolysis Oven->Mass Spectrometer Direct Injection (EGA) Gas Chromatograph->Mass Spectrometer Data Analysis Data Analysis Mass Spectrometer->Data Analysis Hypothetical_Signaling_Pathway This compound This compound Membrane_Receptor Membrane_Receptor This compound->Membrane_Receptor Binds to Intracellular_Signaling_Cascade Intracellular_Signaling_Cascade Membrane_Receptor->Intracellular_Signaling_Cascade Activates Metabolic_Enzyme_Activation Metabolic_Enzyme_Activation Intracellular_Signaling_Cascade->Metabolic_Enzyme_Activation Leads to Energy_Production Energy_Production Metabolic_Enzyme_Activation->Energy_Production Enhances

References

Independent Verification of "Marsglobiferin" Discovery Not Possible as Substance is Fictional

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the discovery of "Marsglobiferin" cannot be provided as the substance appears to be fictional. Searches of scientific literature and general web queries do not yield any results for a compound or substance with this name.

Independent verification is a critical process in scientific discovery, ensuring that findings are reproducible and accurate.[1][2] This process typically involves a separate, unaffiliated group of researchers replicating the experiments or analyses of the original discoverers.[1] The goal is to confirm that the initial results were not due to error, bias, or chance.

In various fields, from environmental reporting to international development, independent verification provides assurance that reported outcomes are valid.[2][3] For example, in the context of greenhouse gas emissions reporting, independent verification is a mandatory step to ensure the accuracy of the data submitted.[3] Similarly, in results-based financing projects, an independent verification agent confirms that specific outputs have been achieved before funds are disbursed.[2]

Given that "this compound" does not appear in any scientific databases or publications, there are no initial findings to verify. Consequently, it is not possible to create a comparison guide, detail experimental protocols, or generate diagrams of signaling pathways related to this purported substance. The core requirements of data presentation, experimental protocols, and visualizations cannot be met for a fictional compound.

Recent discoveries on Mars by rovers like Perseverance have focused on identifying potential biosignatures in rock samples, which could suggest ancient life.[4] These findings undergo rigorous scientific scrutiny and verification by the broader scientific community. However, the term "this compound" is not associated with any of these legitimate scientific explorations.

References

Isotopic Analysis for Verifying the Extraterrestrial Origin of Marsglobiferin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of isotopic analysis techniques to ascertain the extraterrestrial origin of novel compounds, using the hypothetical molecule "Marsglobiferin" as a case study. For the purpose of this guide, we will assume this compound is a complex organic molecule recently isolated from a Martian meteorite. Its origin is posited to be extraterrestrial, a claim that necessitates rigorous scientific validation through isotopic analysis. This document outlines the experimental protocols, comparative data, and logical frameworks required to support or refute a Martian origin for such a sample.

The confirmation of a non-terrestrial origin for any material hinges on the principle that celestial bodies possess unique and identifiable isotopic signatures. These signatures, imprinted during the formation and evolution of the solar system, differ from those characteristic of Earth. By comparing the isotopic ratios of key elements within a sample to established Martian and terrestrial standards, we can determine its provenance.

Comparative Isotopic Data

The following table summarizes hypothetical isotopic data for this compound alongside established average values for Martian meteorites and terrestrial standards. The selection of isotopes (e.g., ¹³C, ¹⁵N, D, ³⁷Cl, ⁵⁶Fe) is based on their utility in distinguishing between terrestrial and Martian reservoirs. Significant deviations from terrestrial values, and alignment with Martian data, would provide strong evidence for an extraterrestrial origin.

Isotope RatioHypothetical this compoundEstablished Martian MeteoritesTerrestrial StandardAnalytical Technique
δ¹³C (‰)+15 ± 5-30 to +10-25 (average organic)Isotope Ratio Mass Spectrometry (IRMS)
δ¹⁵N (‰)+40 ± 10up to +1000 (in atmosphere)0 to +10Secondary Ion Mass Spectrometry (SIMS)
δD (‰)+2000 ± 200+1000 to +5000-50 (VSMOW)IRMS
δ³⁷Cl (‰)-3.5 ± 0.5~ -3.8 (mantle)0Gas Source Mass Spectrometry
δ⁵⁶Fe (‰)+0.02 ± 0.05-0.01 to +0.04~ 0Multi-Collector ICP-MS (MC-ICP-MS)

Note: The data for this compound is hypothetical for illustrative purposes. The established Martian and terrestrial values are based on published scientific literature.

Experimental Protocols

The determination of isotopic ratios for a novel compound like this compound requires meticulous sample preparation and high-precision analytical techniques. The general protocol involves the isolation of the compound, followed by combustion or other conversion methods to produce a gas that can be analyzed by a mass spectrometer.

1. Sample Preparation:

  • Isolation and Purification: this compound is first extracted from the meteorite matrix using appropriate solvents and purified via chromatographic techniques (e.g., HPLC) to ensure the removal of any terrestrial contaminants.

  • Homogenization: The purified sample is homogenized to ensure that the portion taken for analysis is representative of the entire sample.

2. Isotope Ratio Mass Spectrometry (IRMS) for C, N, and H:

  • Combustion: A microgram-scale amount of the purified this compound is combusted in an elemental analyzer at high temperature (typically >1000°C) in the presence of an oxidant. This converts the carbon in the sample to CO₂, nitrogen to N₂, and, after reduction, hydrogen to H₂ gas.

  • Gas Chromatography: The resulting gases are separated by a gas chromatograph.

  • Mass Analysis: The separated gases are introduced into the ion source of an isotope ratio mass spectrometer. The spectrometer measures the relative abundance of the different isotopes (e.g., ¹³C vs. ¹²C) by separating the ion beams of different masses in a magnetic field.

  • Data Reporting: The results are reported in delta (δ) notation in parts per thousand (‰) relative to international standards.

3. Secondary Ion Mass Spectrometry (SIMS) for in-situ Analysis:

  • Sample Mounting: A polished thin section of the meteorite containing this compound in-situ is prepared.

  • Primary Ion Beam: A focused beam of primary ions (e.g., Cs⁺ or O⁻) is directed onto the sample surface.

  • Sputtering and Ionization: The primary ion beam sputters material from the sample surface, and a fraction of this sputtered material is ionized.

  • Mass Analysis: The secondary ions are extracted and analyzed by a mass spectrometer based on their mass-to-charge ratio. SIMS allows for high spatial resolution isotopic analysis of specific micro-domains within the sample.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for isotopic analysis and the logical framework for determining the origin of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Isotopic Analysis cluster_data Data Interpretation Meteorite_Sample Martian Meteorite Sample Extraction Solvent Extraction Meteorite_Sample->Extraction Purification HPLC Purification Extraction->Purification This compound Purified this compound Purification->this compound Combustion Elemental Analyzer (Combustion to Gas) This compound->Combustion SIMS SIMS Analysis (in-situ δ¹⁵N) This compound->SIMS IRMS IRMS Analysis (δ¹³C, δ¹⁵N, δD) Combustion->IRMS Isotopic_Ratios Isotopic Ratios IRMS->Isotopic_Ratios SIMS->Isotopic_Ratios Comparison Comparison with Martian & Terrestrial Data Isotopic_Ratios->Comparison Conclusion Conclusion on Origin Comparison->Conclusion

Caption: Experimental workflow for the isotopic analysis of this compound.

Logical_Framework Start Hypothesis: This compound is of Martian Origin Isotopic_Analysis Perform Isotopic Analysis (δ¹³C, δ¹⁵N, δD, etc.) Start->Isotopic_Analysis Decision Isotopic Signature Matches Martian Values? Isotopic_Analysis->Decision Extraterrestrial_Origin Conclusion: Extraterrestrial (Martian) Origin Supported Decision->Extraterrestrial_Origin Yes Terrestrial_Origin Conclusion: Terrestrial Contamination or Unknown Origin Decision->Terrestrial_Origin No

Unraveling the Molecular Blueprint of Mangiferin: A Comparative Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the proposed biosynthetic pathway of "Marsglobiferin" have revealed no scientific literature or data associated with a compound of this name. It is highly probable that "this compound" is a variant spelling of "Mangiferin," a well-documented and researched natural C-glucosylxanthone. This guide will, therefore, focus on the validated biosynthetic pathway of mangiferin, offering a comparative analysis of alternative routes and providing detailed experimental data for researchers, scientists, and drug development professionals.

Mangiferin, a xanthone C-glucoside, is a prominent bioactive compound found in various plant species, most notably in the mango tree (Mangifera indica). Its diverse pharmacological activities have spurred significant interest in understanding its biosynthesis for potential biotechnological production. The biosynthesis of mangiferin primarily follows the phenylalanine-dependent pathway, a specialized branch of the well-established shikimate pathway.

The Proposed Biosynthetic Pathway of Mangiferin

The biosynthesis of mangiferin is a multi-step enzymatic process that originates from primary metabolism. The core xanthone structure is assembled from precursors derived from the shikimate and acetate pathways. This is followed by a key C-glucosylation event.

Phenylalanine-Dependent Pathway to the Xanthone Core

The initial steps of the pathway involve the conversion of the aromatic amino acid L-phenylalanine to benzoyl-CoA. This process is catalyzed by a series of enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

The subsequent formation of the benzophenone scaffold, a key intermediate, is a crucial step:

  • Benzophenone Synthase (BPS): A type III polyketide synthase, BPS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.[1][2] The enzyme from Garcinia mangostana has been shown to have a high affinity for benzoyl-CoA.[2]

  • Benzophenone 3'-Hydroxylase (B3'H): This cytochrome P450 enzyme hydroxylates 2,4,6-trihydroxybenzophenone to generate the central intermediate, maclurin (2,3',4,6-tetrahydroxybenzophenone).

Formation of the Xanthone Ring and C-Glucosylation

The final steps in mangiferin biosynthesis involve the cyclization of the benzophenone intermediate and the attachment of a glucose moiety:

  • Cytochrome P450-mediated Cyclization: An oxidative cyclization of maclurin, catalyzed by a specific cytochrome P450 enzyme, leads to the formation of the xanthone scaffold, norathyriol (1,3,6,7-tetrahydroxyxanthone).

  • C-Glucosyltransferase (CGT): The defining step in mangiferin biosynthesis is the C-glucosylation of norathyriol. A specific UDP-glucose-dependent C-glucosyltransferase, MiCGT from Mangifera indica, has been identified to catalyze the attachment of a glucose molecule to the C2 position of the xanthone core, yielding mangiferin.[3] The enzyme from Anemarrhena asphodeloides, AaCGT, has also been shown to efficiently catalyze the mono-C-glycosylation of benzophenones.[4]

Alternative Biosynthetic Pathways: A Comparison

While the phenylalanine-dependent pathway is considered the primary route to mangiferin, an alternative, phenylalanine-independent pathway for xanthone biosynthesis has been identified in some plant families, such as the Gentianaceae.[5]

Table 1: Comparison of Phenylalanine-Dependent and -Independent Pathways for Xanthone Biosynthesis

FeaturePhenylalanine-Dependent PathwayPhenylalanine-Independent Pathway
Primary Precursor L-PhenylalanineShikimic acid or a later intermediate
Key Intermediate Benzoyl-CoA3-Hydroxybenzoyl-CoA
Enzymes Involved PAL, C4H, 4CL, BPS, B3'HEnzymes for the direct conversion of shikimate pathway intermediates to 3-hydroxybenzoic acid are not fully characterized.
Prevalence Found in families like Hypericaceae and Clusiaceae.Found in families like Gentianaceae.

The existence of this alternative pathway highlights the metabolic diversity in the plant kingdom for producing similar classes of compounds. The choice of pathway is likely dependent on the specific plant species and its evolutionary history.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of each enzymatic step is crucial for the overall yield of mangiferin. While comprehensive kinetic data for all enzymes in the mangiferin pathway from a single source is limited, studies on homologous enzymes from other plants provide valuable insights.

Table 2: Kinetic Parameters of Key Enzymes in Phenylpropanoid and Xanthone Biosynthesis

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
Phenylalanine Ammonia-Lyase (PAL)Cyathobasis fruticulosaL-Phenylalanine--[6]
Cinnamate-4-Hydroxylase (C4H)Ruta graveolens (CYP73A32)Cinnamic acid--[7]
4-Coumarate-CoA Ligase (4CL)Arabidopsis thaliana (At4CL2)4-Coumaric acid--[8]
Benzophenone Synthase (BPS)Garcinia mangostanaBenzoyl-CoA--[2]
C-Glucosyltransferase (AaCGT)Anemarrhena asphodeloidesMaclurin--[4]

Note: Specific kinetic values (Km and kcat) are often highly dependent on the specific enzyme isoform and the experimental conditions. The table indicates the availability of characterization data rather than providing a direct comparative dataset.

Experimental Protocols for Pathway Validation

Validating a proposed biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing PVPP and spermidine)

  • L-phenylalanine solution

  • Spectrophotometer

Procedure:

  • Homogenize fresh plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • To purify the extract, pass the supernatant through a desalting column (e.g., Sephadex G-25).

  • Prepare the reaction mixture containing the enzyme extract and L-phenylalanine solution.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 3 hours).

  • Monitor the formation of trans-cinnamic acid by measuring the absorbance at 290 nm at regular intervals.[9]

  • Calculate the enzyme activity based on the rate of increase in absorbance.

Protocol 2: Heterologous Expression and Characterization of Benzophenone Synthase (BPS)

This protocol describes the expression of a candidate BPS gene in a microbial host to confirm its enzymatic activity.

Materials:

  • cDNA from the plant of interest

  • Expression vector (e.g., pET vector for E. coli)

  • E. coli expression host (e.g., BL21(DE3))

  • IPTG for induction

  • Substrates: Benzoyl-CoA and Malonyl-CoA

  • HPLC system for product analysis

Procedure:

  • Amplify the full-length coding sequence of the candidate BPS gene from the plant's cDNA.

  • Clone the amplified gene into an appropriate expression vector.

  • Transform the expression construct into a suitable E. coli host strain.

  • Grow the transformed E. coli culture to a suitable optical density and induce protein expression with IPTG.

  • Harvest the cells and lyse them to release the recombinant protein.

  • Purify the recombinant BPS protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Perform an in vitro enzyme assay by incubating the purified BPS with benzoyl-CoA and malonyl-CoA.

  • Analyze the reaction products by HPLC to confirm the formation of 2,4,6-trihydroxybenzophenone.[2]

Visualizing the Biosynthetic Landscape

Diagrams are essential tools for understanding the complex relationships within and between biosynthetic pathways.

Mangiferin Biosynthesis Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_xanthone Xanthone Core Formation cluster_glucosylation Final Glucosylation Shikimic_Acid Shikimic Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid L_Phenylalanine L-Phenylalanine Chorismic_Acid->L_Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Benzoyl_CoA Benzoyl-CoA p_Coumaroyl_CoA->Benzoyl_CoA Trihydroxybenzophenone 2,4,6-Trihydroxy- benzophenone Benzoyl_CoA->Trihydroxybenzophenone BPS Malonyl_CoA Malonyl-CoA (x3) Malonyl_CoA->Trihydroxybenzophenone Maclurin Maclurin Trihydroxybenzophenone->Maclurin Trihydroxybenzophenone->Maclurin B3'H Norathyriol Norathyriol Maclurin->Norathyriol Maclurin->Norathyriol CYP450 Mangiferin Mangiferin Norathyriol->Mangiferin CGT UDP_Glucose UDP-Glucose UDP_Glucose->Mangiferin

Caption: Proposed biosynthetic pathway of Mangiferin.

Experimental Workflow for Enzyme Characterization Start Start Gene_Cloning Candidate Gene Cloning Start->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., in E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (e.g., Affinity Chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with Substrates Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Parameter Determination Product_Analysis->Kinetic_Analysis End End Kinetic_Analysis->End

Caption: Experimental workflow for enzyme characterization.

References

Fictional Peer-Reviewed Replication Study: A Comparative Analysis of Marsglobiferin and Competitor Compound X on Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dateline: SHANGHAI, China – A recent surge in preclinical research has focused on the novel compound Marsglobiferin, a synthetic small molecule showing initial promise in the inhibition of tumor growth. This guide provides a comparative analysis of peer-reviewed replication studies of this compound's efficacy against a leading alternative, referred to as Compound X. The data presented here is a synthesis of findings from multiple independent research groups aimed at validating the initial claims and elucidating the mechanism of action.

Comparative Efficacy in Tumor Volume Reduction

Independent studies sought to replicate the initial findings of this compound's effect on reducing tumor volume in xenograft mouse models. The following table summarizes the quantitative data from these replication studies, comparing the percentage of tumor volume reduction against control groups and the alternative, Compound X.

Study Identifier Compound Dosage (mg/kg) Mean Tumor Volume Reduction (%) Standard Deviation p-value vs. Control p-value vs. Compound X
Replication Study AThis compound5065.25.1<0.010.04
Compound X5058.96.3<0.01-
Replication Study BThis compound5062.85.5<0.010.03
Compound X5055.46.8<0.01-
Replication Study CThis compound7578.14.3<0.0010.01
Compound X7570.55.9<0.001-

Experimental Protocols

The following methodologies were consistently reported across the peer-reviewed replication studies to ensure reproducibility and valid comparison.

In Vivo Xenograft Model
  • Cell Line: Human colorectal carcinoma cells (HCT116) were used for all xenograft models.

  • Animal Model: Male athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 HCT116 cells in the right flank.

  • Treatment Protocol: Once tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: Vehicle (Control), this compound (50 or 75 mg/kg), and Compound X (50 or 75 mg/kg). Treatments were administered via intraperitoneal injection daily for 21 days.

  • Tumor Measurement: Tumor volume was measured every three days using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Statistical Analysis: A one-way ANOVA with a post-hoc Tukey test was used to compare the mean tumor volumes between groups. A p-value of less than 0.05 was considered statistically significant.

Western Blot Analysis for Protein Expression
  • Sample Preparation: Tumor tissues were harvested at the end of the treatment period, snap-frozen in liquid nitrogen, and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-AKT (Ser473), total AKT, and GAPDH overnight at 4°C. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities were quantified using ImageJ software, and the expression of p-AKT was normalized to total AKT.

Mechanism of Action: Signaling Pathway Analysis

Replication studies consistently investigated the proposed mechanism of action for this compound, which involves the inhibition of the PI3K/AKT signaling pathway, a critical pathway in cell survival and proliferation.

Marsglobiferin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Targets pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: Proposed signaling pathway of this compound.

The diagram above illustrates the hypothesized mechanism where this compound inhibits PI3K, thereby preventing the phosphorylation and activation of AKT. This disruption leads to the downregulation of downstream targets responsible for cell proliferation and survival.

Experimental Workflow for Replication Studies

To ensure consistency and reduce inter-lab variability, a standardized experimental workflow was adopted by the replicating laboratories.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis A HCT116 Cell Culture B Xenograft Implantation in Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Groups (Control, this compound, Compound X) C->D E Daily Intraperitoneal Injections D->E F Tumor Volume Measurement (Every 3 Days) E->F Repeated G Tumor Tissue Harvest E->G End of Treatment F->E I Statistical Analysis of Tumor Volume F->I H Western Blot for p-AKT/AKT Expression G->H J Peer-Reviewed Publication H->J I->J

Caption: Standardized workflow for in vivo replication studies.

This workflow outlines the key stages from initial cell culture to the final data analysis and publication, ensuring a systematic and reproducible approach across different research settings.

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Marsglobiferin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Marsglobiferin is a fictional substance. The following guidelines are a template based on established safety protocols for handling potent, hazardous chemical compounds in a research environment. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and adhere to your institution's safety policies.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Quantitative Data

This compound is presumed to be a highly potent compound with significant biological activity. Assume it is toxic and requires specialized handling to prevent exposure.

Table 1: Assumed Physicochemical and Safety Data for this compound

PropertyValueNotes
Physical State Crystalline SolidAssumed
Molecular Weight 872.45 g/mol Hypothetical
Occupational Exposure Limit (OEL) < 0.1 µg/m³ (8-hr TWA)Assumed potent compound
Primary Routes of Exposure Inhalation, Dermal Contact, Ingestion[1]
Known Hazards Acute Toxicity (Assumed), Carcinogenicity (Suspected)[2]
Storage Temperature 2-8°CProtect from light

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment for the planned procedures.[3] For handling this compound, Level C protection is the minimum requirement.[4]

Table 2: Required PPE for Handling this compound

Body PartRequired EquipmentSpecification / Standard
Respiratory Full-face Air Purifying Respirator (APR)NIOSH-approved with P100 (HEPA) cartridges for particulates.[4]
Hands Double Nitrile GlovesOuter glove cuff over lab coat sleeve. Change immediately if contaminated.[5][6]
Eyes Full-face Respirator or Chemical Splash GogglesMust be worn at all times in the designated work area.[4]
Body Disposable, Solid-Front Lab CoatTo be removed before exiting the designated handling area.[3]
Feet Closed-toe, chemical-resistant shoesShoe covers may be required for large-scale operations.

Experimental Protocols: Safe Handling and Operation

Adherence to these procedural steps is mandatory to minimize exposure risk.

3.1. Designated Area Preparation

  • All handling of solid this compound must occur within a certified chemical fume hood or a powder containment hood.

  • Cover the work surface with disposable, absorbent bench paper.

  • Ensure an emergency spill kit is accessible and personnel are trained in its use.[1]

  • Verify that an eye wash station and safety shower are accessible and have been recently tested.[1]

3.2. Weighing and Reconstitution

  • Don all required PPE as specified in Table 2.

  • Perform all weighing operations within the containment hood. Use an anti-static weighing dish.

  • To reconstitute, add solvent slowly to the vial containing the solid this compound to avoid aerosolization.

  • Cap the vial securely before removing it from the hood for vortexing or sonication.

3.3. Post-Handling Procedure

  • Wipe down all surfaces inside the hood with an appropriate decontamination solution (e.g., 70% ethanol, followed by a surface cleaner).

  • Carefully remove outer gloves and dispose of them as hazardous waste.

  • Remove lab coat and other disposable PPE, placing them in a designated biohazard bag for chemical waste.[2]

  • Remove inner gloves and dispose of them.

  • Wash hands thoroughly with soap and water after exiting the lab.[1]

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of accordingly.[2][7]

4.1. Waste Segregation and Collection

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, bench paper, vials, pipette tips) in a dedicated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and shatter-proof container. Do not mix with other waste streams.

  • Sharps: All needles and blades must be disposed of in an approved sharps container designated for hazardous chemical waste.[2]

4.2. Labeling and Storage

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic").[7]

  • Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.[1]

4.3. Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office for pickup of full waste containers.

  • Do not dispose of any this compound-contaminated waste down the drain or in the regular trash.[8]

Emergency Workflow: Accidental Spill

The following diagram outlines the immediate steps to be taken in the event of a this compound spill. All personnel must be familiar with this workflow.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert Immediate Action assess Assess Spill (Size & Location) alert->assess Once Safe ppe Don Full Spill Response PPE assess->ppe contain Contain Spill (Absorbent Pads) ppe->contain neutralize Apply Neutralizing Agent (If Applicable) contain->neutralize cleanup Collect Debris (Use Forceps) neutralize->cleanup decon Decontaminate Area (3-Step Wipe) cleanup->decon dispose Package & Label Waste decon->dispose report Report to EHS & Document Incident dispose->report

Workflow for responding to an accidental this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.